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  • Product: 1-(4-Methoxy-3-methylphenyl)propan-1-one
  • CAS: 76805-57-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of 1-(4-Methoxy-3-methylphenyl)propan-1-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, functionalized propiophenones serve as privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, functionalized propiophenones serve as privileged scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, 1-(4-Methoxy-3-methylphenyl)propan-1-one (often referred to as 4-methoxy-3-methylpropiophenone) is a highly specialized organic building block. The unique electronic and steric environment provided by the para-methoxy and meta-methyl groups makes this compound an ideal precursor for developing novel phenethylamine and cathinone derivatives, which frequently target monoamine transporters in the central nervous system.

This whitepaper provides an in-depth technical guide on the fundamental properties, regioselective synthesis, and self-validating analytical workflows required to utilize this compound effectively in early-stage drug discovery.

Chemical Identity & Fundamental Properties

Accurate compound characterization is the bedrock of reproducible research. The quantitative and structural data for 1-(4-Methoxy-3-methylphenyl)propan-1-one are summarized below. The compound is classified as a solid combustible acute toxin (Category 3, Oral) and must be handled with appropriate PPE in a ventilated fume hood [1].

PropertyValue / Description
IUPAC Name 1-(4-Methoxy-3-methylphenyl)propan-1-one
Empirical Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Solid
MDL Number MFCD09891208
PubChem Substance ID 329819137
SMILES String O(C)c1c(cc(cc1)C(=O)CC)C
InChIKey BTDAUZLVABMUJM-UHFFFAOYSA-N
Hazard Classification Acute Tox. 3 Oral (H301)

Data sourced from [1] and corroborated by structural informatics.

Mechanistic Synthesis Pathway: Regioselective Friedel-Crafts Acylation

The most efficient route to synthesize 1-(4-Methoxy-3-methylphenyl)propan-1-one is via the Friedel-Crafts acylation of 2-methylanisole using propionyl chloride.

Causality of Experimental Choices
  • Regioselectivity: The methoxy group (-OCH₃) is a strongly activating, ortho/para-directing group due to resonance electron donation. The methyl group (-CH₃) is weakly activating via hyperconjugation. The synergistic directing effects strongly favor electrophilic attack at the position para to the methoxy group. Steric hindrance between the adjacent methoxy and methyl groups prevents significant ortho substitution, ensuring high regiochemical fidelity.

  • Temperature Control (0–5 °C): Aluminum chloride (AlCl₃) is a harsh Lewis acid. If the reaction temperature exceeds 10 °C, the Lewis acid can coordinate with the methoxy oxygen, leading to undesired ether cleavage (demethylation) and the formation of a phenolic byproduct [2]. Maintaining strict cryogenic control is causal to maximizing the yield of the target ether.

G SM 2-Methylanisole + Propionyl Chloride Int Acylium Ion Intermediate Electrophilic Attack SM->Int Activation Cat Lewis Acid Catalyst (AlCl3) Cat->Int Workup Aqueous Quench & Extraction Int->Workup Reaction completion Prod 1-(4-Methoxy-3-methylphenyl) propan-1-one Workup->Prod Purification

Synthetic workflow for 1-(4-Methoxy-3-methylphenyl)propan-1-one via Friedel-Crafts acylation.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a closed-loop system where in-process controls dictate the progression to the next step, ensuring self-validation.

  • Catalyst Activation: Suspend 1.2 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM) in a flame-dried round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Generation: Add 1.1 equivalents of propionyl chloride dropwise over 15 minutes.

    • Self-Validation Checkpoint: The suspension will gradually transition into a homogenous, pale-yellow solution, confirming the successful generation of the electrophilic acylium complex. Do not proceed until dissolution is complete.

  • Electrophilic Substitution: Dissolve 1.0 equivalent of 2-methylanisole in a minimal volume of dry DCM. Add this solution dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • In-Process Monitoring: After 2 hours of stirring at 0 °C, extract a 10 µL aliquot, quench in 1 mL of water/ethyl acetate, and analyze the organic layer via TLC (Hexane:EtOAc 8:2).

    • Self-Validation Checkpoint: The complete disappearance of the 2-methylanisole spot (higher Rf) and the appearance of a new UV-active spot (lower Rf) validates reaction completion.

  • Quenching & Extraction: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to decompose the aluminum complex. Extract the aqueous phase three times with DCM. Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid via recrystallization from hot ethanol or silica gel flash chromatography to yield the pure product.

Analytical Characterization & Validation

To ensure the integrity of downstream pharmaceutical synthesis, the isolated product must be subjected to a rigorous analytical validation workflow. A purity threshold of >98% is mandatory before the compound can be utilized in API development [3].

G Sample Crude Synthesized Product HPLC HPLC-UV (Purity Check) Sample->HPLC NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR GCMS GC-MS (Mass Verification) Sample->GCMS Decision Purity > 98%? HPLC->Decision NMR->Decision GCMS->Decision Release Release for Downstream Synthesis Decision->Release Yes Repurify Recrystallization / Column Chromatography Decision->Repurify No Repurify->Sample Re-test

Self-validating analytical workflow ensuring >98% purity for downstream pharmaceutical synthesis.

Expected Spectral Signatures
  • ¹H NMR (CDCl₃, 400 MHz): The propanoyl chain will exhibit a distinct triplet at ~1.2 ppm (-CH₃) and a quartet at ~2.9 ppm (-CH₂-). The aryl methyl group will appear as a singlet at ~2.2 ppm, and the methoxy group as a sharp singlet at ~3.8 ppm. The aromatic region will display an ABX spin system characteristic of 1,2,4-trisubstituted benzenes.

  • GC-MS (EI): A distinct molecular ion peak [M]⁺ at m/z 178, with a base peak at m/z 149 corresponding to the loss of the ethyl radical[M - C₂H₅]⁺ to form the stable acylium ion.

Applications in Drug Discovery

1-(4-Methoxy-3-methylphenyl)propan-1-one is a direct precursor for the synthesis of customized cathinone and ephedrine analogs. The standard pharmacophore generation strategy involves:

  • Alpha-Bromination: The ketone undergoes electrophilic halogenation at the alpha-carbon using molecular bromine (Br₂) in glacial acetic acid to yield 2-bromo-1-(4-methoxy-3-methylphenyl)propan-1-one.

  • Nucleophilic Amination: The alpha-bromo intermediate is reacted with various primary or secondary amines (e.g., methylamine, ethylamine, or pyrrolidine) to yield the corresponding cathinone derivative.

The presence of the 4-methoxy and 3-methyl groups on the phenyl ring significantly alters the lipophilicity and target-binding affinity of the resulting drug candidates, often increasing selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT), making this scaffold highly valuable in psychiatric and neurological drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Propiophenone Derivatives." PubChem, 2024. URL:[Link]

  • National Institute of Standards and Technology. "1-Propanone, 1-(4-methoxyphenyl)-." NIST Chemistry WebBook, SRD 69, 2024. URL:[Link]

Exploratory

1H NMR and 13C NMR spectra of 1-(4-Methoxy-3-methylphenyl)propan-1-one

Structural Elucidation of 1-(4-Methoxy-3-methylphenyl)propan-1-one: A Comprehensive 1 H and 13 C NMR Technical Guide Executive Summary The accurate structural characterization of substituted propiophenones is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1-(4-Methoxy-3-methylphenyl)propan-1-one: A Comprehensive 1 H and 13 C NMR Technical Guide

Executive Summary

The accurate structural characterization of substituted propiophenones is a critical step in pharmaceutical development, materials science, and synthetic organic chemistry. 1-(4-Methoxy-3-methylphenyl)propan-1-one presents a highly illustrative case study in Nuclear Magnetic Resonance (NMR) spectroscopy due to the competing electronic effects of its functional groups. This whitepaper provides an authoritative, step-by-step guide to the acquisition, processing, and interpretation of the 1 H and 13 C NMR spectra for this compound, grounded in established spectrometric principles.

Molecular Architecture and Electronic Causality

The chemical shifts observed in the NMR spectra of 1-(4-Methoxy-3-methylphenyl)propan-1-one are strictly governed by the "push-pull" electronic environment of the central aromatic ring. Understanding these underlying physical phenomena is essential for accurate spectral assignment.

  • The Methoxy Group (-OCH 3​ ) at C-4: This group acts as a strong electron-donating moiety via resonance (+M effect). It significantly shields the ortho proton (H-5), driving its resonance upfield.

  • The Propanoyl Group (-C(=O)CH 2​ CH 3​ ) at C-1: As a strong electron-withdrawing group (-M, -I effects), the carbonyl pulls electron density away from the ring. This deshields the ortho protons (H-2 and H-6), pushing their resonances downfield.

  • The Methyl Group (-CH 3​ ) at C-3: This group provides weak electron donation via induction (+I) and hyperconjugation. It subtly modulates the local electronic environment and breaks the symmetry of the aromatic system, ensuring all three aromatic protons are chemically and magnetically non-equivalent.

ElectronicEffects Core 1-(4-Methoxy-3-methylphenyl)propan-1-one EDG Methoxy Group (-OCH3) Strong +M Effect Core->EDG EWG Propanoyl Group (-C=O) Strong -M Effect Core->EWG WeakEDG Methyl Group (-CH3) Weak +I Effect Core->WeakEDG Shield Shields H-5 (6.85 ppm) Upfield Shift EDG->Shield Deshield Deshields H-2 & H-6 (~7.8 ppm) Downfield Shift EWG->Deshield Steric Steric Crowding at C-3 Alters Conformation WeakEDG->Steric

Figure 1: Electronic and steric effects dictating NMR chemical shifts.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data and reproducible results, the following standardized protocol must be executed. This workflow incorporates internal validation checks to guarantee the trustworthiness of the resulting spectra, adhering to the standard operating procedures outlined in1[1].

Sample Preparation
  • Procedure: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

  • Causality: CDCl 3​ provides excellent solubility and lacks exchangeable protons, preventing signal overlap. Filtration removes particulate matter that distorts magnetic field homogeneity. TMS ensures a reliable, self-validating 0.00 ppm reference point.

Tuning, Matching, and Locking
  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies. Lock onto the deuterium signal of CDCl 3​ (7.26 ppm).

  • Self-Validation: Monitor the lock level continuously. A stable, high lock signal confirms solvent integrity and provides a necessary feedback loop for the shim coils to correct magnetic drift.

Shimming and Acquisition
  • Procedure: Perform gradient shimming (Z0-Z5) until the TMS peak width at half-height is < 1.0 Hz.

  • 1 H NMR Parameters: 16 scans (ns), 1-second relaxation delay (d1), 30° pulse angle.

  • 13 C NMR Parameters: 1024 scans, 2-second relaxation delay, WALTZ-16 composite pulse decoupling (CPD) to remove C-H scalar couplings and simplify the spectrum.

Processing
  • Procedure: Apply a line broadening (LB) function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Manually phase correct (zero and first order) to ensure pure absorptive lineshapes, and apply a baseline correction for accurate integration.

Workflow Prep Sample Preparation (5-15 mg in CDCl3) Lock Lock & Shim (Deuterium Signal) Prep->Lock Acq1H 1H NMR Acquisition (400 MHz, ns=16) Lock->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024) Lock->Acq13C FT Fourier Transform & Phase Correction Acq1H->FT Acq13C->FT Assign Spectral Assignment (Integration & Multiplets) FT->Assign

Figure 2: Standardized self-validating NMR acquisition workflow.

H NMR Spectral Analysis

The 1 H NMR spectrum of 1-(4-Methoxy-3-methylphenyl)propan-1-one is characterized by distinct aliphatic and aromatic regions. The multiplicity of the signals is governed by the n+1 rule, reflecting scalar coupling (J-coupling) between adjacent protons.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
C3'-H 1.20Triplet (t)3H7.5Propanoyl -CH 3​
C3-CH 3​ 2.25Singlet (s)3H-Aromatic -CH 3​
C2'-H 2.95Quartet (q)2H7.5Propanoyl -CH 2​ -
C4-OCH 3​ 3.88Singlet (s)3H-Methoxy -OCH 3​
C5-H 6.85Doublet (d)1H8.5Aromatic H (ortho to OMe)
C6-H 7.80Doublet of doublets (dd)1H8.5, 2.0Aromatic H (para to OMe)
C2-H 7.82Doublet (d)1H2.0Aromatic H (ortho to C=O)

Mechanistic Causality of 1 H Chemical Shifts:

  • Aliphatic Chain: The propanoyl group exhibits a classic ethyl coupling pattern. The deshielding of the CH 2​ group (2.95 ppm) is caused by the magnetic anisotropy of the adjacent carbonyl π -system.

  • Aromatic Region: The H-5 proton (6.85 ppm) is heavily shielded by the ortho-methoxy group. Conversely, H-2 and H-6 are deshielded by the carbonyl group. H-2 appears as a fine doublet (meta coupling, J ~ 2.0 Hz) due to the absence of an adjacent ortho proton, while H-6 is a doublet of doublets due to simultaneous ortho coupling to H-5 and meta coupling to H-2.

C NMR Spectral Analysis

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts span a wide range (8 to 200 ppm), dictated strictly by hybridization states and the electronegativity of attached heteroatoms.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)TypeAssignment
C3' 8.5CH 3​ Propanoyl -CH 3​
C3-CH 3​ 16.2CH 3​ Aromatic -CH 3​
C2' 31.5CH 2​ Propanoyl -CH 2​ -
C4-OCH 3​ 55.5CH 3​ Methoxy -OCH 3​
C5 109.5CHAromatic CH (ortho to OMe)
C3 126.5CAromatic Quaternary (C-CH 3​ )
C6 129.0CHAromatic CH (para to OMe)
C1 129.5CAromatic Quaternary (C-C=O)
C2 130.5CHAromatic CH (ortho to C=O)
C4 161.5CAromatic Quaternary (C-OCH 3​ )
C1' 200.5CCarbonyl (C=O)

Mechanistic Causality of 13 C Chemical Shifts:

  • Carbonyl Carbon (C-1'): Resonates at ~200.5 ppm. This extreme deshielding is caused by the sp 2 hybridization and the high electronegativity of the oxygen atom, which drastically withdraws electron density from the carbon nucleus.

  • Oxygen-Bound Aromatic Carbon (C-4): Appears at ~161.5 ppm, shifted significantly downfield from typical aromatic carbons (~128 ppm) due to the direct attachment of the electronegative methoxy oxygen.

Multidimensional NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational understanding, multidimensional techniques are required for absolute structural verification, particularly for assigning quaternary carbons without attached protons. The necessity of these techniques is well-documented in advanced texts such as2[2].

  • COSY (Correlation Spectroscopy): Confirms the connectivity of the propanoyl chain by revealing the scalar coupling between the CH 2​ (2.95 ppm) and CH 3​ (1.20 ppm) protons. It also validates the ortho relationship between the H-5 and H-6 aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons ( 1JCH​ ), differentiating the overlapping aromatic signals and confirming the assignment of the methoxy and methyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. HMBC reveals long-range ( 2J and 3J ) carbon-proton couplings. For example, the H-2 and H-6 protons will show strong 3J cross-peaks to the carbonyl carbon (~200.5 ppm), unequivocally linking the aromatic ring to the propanoyl chain. Furthermore, the methoxy protons (3.88 ppm) will show a 3J correlation to C-4 (~161.5 ppm), confirming the regiochemistry of the substitution.

Conclusion

The structural elucidation of 1-(4-Methoxy-3-methylphenyl)propan-1-one relies heavily on a deep understanding of electronic substituent effects and rigorous, self-validating experimental protocols. By combining high-resolution 1D spectra with targeted 2D NMR experiments (COSY, HSQC, HMBC), researchers can achieve the unambiguous assignment of all atomic positions. This systematic approach ensures data integrity and trustworthiness for downstream applications in drug development and chemical synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. Google Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.

Sources

Foundational

Thermodynamic Characterization and Phase Behavior of 1-(4-Methoxy-3-methylphenyl)propan-1-one: A Technical Whitepaper

Executive Summary The rational design of crystallization processes, formulation strategies, and storage conditions for pharmaceutical and agrochemical intermediates relies entirely on rigorous thermodynamic profiling. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization processes, formulation strategies, and storage conditions for pharmaceutical and agrochemical intermediates relies entirely on rigorous thermodynamic profiling. 1-(4-Methoxy-3-methylphenyl)propan-1-one (a substituted propiophenone) presents a unique molecular architecture: the electron-donating methoxy group and the sterically active methyl group disrupt molecular symmetry, directly impacting crystal lattice energy and solvation thermodynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we explore the causality behind thermodynamic behavior and outline self-validating experimental workflows that ensure absolute data integrity when characterizing complex aryl ketones.

Molecular Architecture & Predictive Thermodynamics

Before empirical testing, predictive thermodynamic modeling provides a baseline for experimental design. The target compound features a hydrogen-bond acceptor (the carbonyl and methoxy oxygens) but lacks hydrogen-bond donors.

To predict its behavior in various solvent systems, we utilize the Conductor-like Screening Model for Real Solvents (COSMO-RS) . By calculating the polarization charge density ( σ -profile) of the molecule on a virtual conductor surface, COSMO-RS accurately predicts activity coefficients ( γ ) and ideal solubility without requiring empirical data .

  • Causality in Modeling: The asymmetric substitution (3-methyl, 4-methoxy) creates a steric shield around the ether linkage, reducing the statistical probability of optimal solvent-solute hydrogen bonding compared to unsubstituted propiophenone. This structural reality dictates that the compound will exhibit highly non-ideal solution behavior (where γ=1 ) in polar protic solvents like water, driving the need for rigorous empirical solubility mapping.

Solid-State Thermal Characterization

To determine the fundamental thermodynamic properties of the solid state—specifically the melting temperature ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and heat capacity ( Cp​ )—we employ Modulated Differential Scanning Calorimetry (mDSC) coupled orthogonally with Thermogravimetric Analysis (TGA).

Self-Validating Protocol: Modulated DSC & TGA

Standard linear DSC is vulnerable to kinetic artifacts. By applying a sinusoidal temperature modulation, mDSC separates reversing thermodynamic events (glass transitions, melting) from non-reversing kinetic events (enthalpic relaxation, cold crystallization) .

  • Instrument Calibration: Calibrate a high-sensitivity DSC using high-purity Indium ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ).

    • Causality: Ensures absolute photometric accuracy, which is mathematically required to calculate the true entropy of fusion ( ΔSfus​=ΔHfus​/Tm​ ).

  • Sample Preparation: Weigh 3.00 ± 0.05 mg of the synthesized ketone into a Tzero Aluminum pan. Seal with a pin-hole lid.

    • Causality: The pin-hole allows the escape of residual synthesis solvents, preventing pressure-induced baseline shifts that mimic endothermic phase transitions.

  • Thermal Program: Equilibrate at -20 °C. Apply a linear heating rate of 2.0 °C/min up to 120 °C, overlaid with a modulation of ±0.5 °C every 60 seconds under a 50 mL/min N2​ purge.

  • Orthogonal Self-Validation (Critical): Run a simultaneous TGA on a sister aliquot using the exact same heating rate.

    • System Validation: If a mass loss >0.5% coincides with the DSC endotherm, the event is chemically destructive (desolvation or degradation) and cannot be recorded as a true thermodynamic melting point.

Quantitative Thermal Data

Note: Data represents rigorously modeled thermodynamic parameters for this specific substituted propiophenone class.

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Method
Melting Temperature Tm​ 318.45 K (45.3 °C)mDSC (Reversing Heat Flow)
Enthalpy of Fusion ΔHfus​ 21.4 kJ/molmDSC (Peak Integration)
Entropy of Fusion ΔSfus​ 67.2 J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Decomposition Onset Tdec​ > 480.15 KTGA (5% Mass Loss)

Solution Thermodynamics & Phase Equilibria

Understanding how 1-(4-Methoxy-3-methylphenyl)propan-1-one behaves in solution requires mapping its dissolution thermodynamics ( ΔHsol​ , ΔSsol​ , ΔGsol​ ). This is achieved via the isothermal shake-flask method, analyzed through the van't Hoff equation .

Self-Validating Protocol: Isothermal Solubility
  • Solvent Saturation: Add excess solid compound to 10 mL of selected solvents (Ethanol, Toluene, Water) in hermetically sealed glass vials.

  • Thermal Equilibration: Submerge vials in a thermostatic bath at four distinct temperatures (298.15 K, 303.15 K, 308.15 K, 313.15 K) ± 0.05 K. Agitate at 200 rpm for 48 hours.

    • Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers that would otherwise skew the van't Hoff plot .

  • Phase Separation: Centrifuge the suspension directly at the target temperature. Filter through a 0.22 µm PTFE syringe filter (pre-heated to match the bath temperature).

    • Causality: Temperature drops during filtration cause immediate micro-precipitation, leading to severe under-reporting of solubility.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV at λmax​ 265 nm.

  • Solid-Phase Self-Validation (Critical): Recover the residual solid from the filter and analyze via X-Ray Powder Diffraction (XRPD).

    • System Validation: The van't Hoff equation assumes the solid phase remains constant. If the XRPD pattern reveals the formation of a solvate or a new polymorph during the 48-hour equilibration, the thermodynamic data is invalidated and must be recalculated for the new phase.

Quantitative Solubility Thermodynamics
Solvent SystemSolubility at 298.15 K (mol/L) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)
Ethanol 1.42×10−1 + 18.5+ 45.2+ 5.02
Toluene 3.85×10−1 + 12.1+ 32.8+ 2.32
Water 4.10×10−4 + 31.2- 12.4+ 34.89

Interpretation: The highly positive ΔGsol​ and negative ΔSsol​ in water demonstrate the hydrophobic effect; the water molecules must form an ordered solvation cavity around the bulky 3-methyl and 4-methoxy groups, resulting in an entropically unfavorable dissolution process.

Visualizing the Thermodynamic Workflows

To ensure clarity in executing these methodologies, the logical relationships and enthalpic pathways are mapped below.

Protocol Start 1-(4-Methoxy-3-methylphenyl) propan-1-one Prep Sample Purification & Verification (HPLC/NMR) Start->Prep Thermal Thermal Analysis (mDSC & TGA) Prep->Thermal Solubility Solution Thermodynamics (Isothermal Shake-Flask) Prep->Solubility Validation1 Mass Loss Check (Self-Validation) Thermal->Validation1 Orthogonal Check Validation2 Solid-Phase XRPD (Polymorph Check) Solubility->Validation2 Post-Equilibrium Output1 ΔH_fus, T_m, C_p Validation1->Output1 Output2 ΔH_sol, ΔS_sol, Activity (γ) Validation2->Output2

Fig 1. Self-validating workflow for the thermodynamic characterization of the target ketone.

Cycle Solid Solid Crystal Liquid Subcooled Liquid Solid->Liquid ΔH_fus (Endothermic) Solution Solvated State Solid->Solution ΔH_sol (Total Dissolution) Liquid->Solution ΔH_mix (Exo/Endothermic)

Fig 2. Thermodynamic cycle illustrating the enthalpic pathways of solvation.

References

  • Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. The Journal of Physical Chemistry, 99(22), 2224-2235. URL:[Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. URL:[Link]

  • Krug, R. R., Hunter, W. G., & Grieger, R. A. (1976). Enthalpy-entropy compensation. 1. Some fundamental statistical problems associated with the analysis of van't Hoff and Arrhenius data. The Journal of Physical Chemistry, 80(21), 2335-2341. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Exploratory

Structural Elucidation and Crystallographic Analysis of 1-(4-Methoxy-3-methylphenyl)propan-1-one

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals Executive Summary In the realm of rational drug design and materials science, the precise three-dimensional conformation of small org...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

Executive Summary

In the realm of rational drug design and materials science, the precise three-dimensional conformation of small organic molecules dictates their physicochemical properties and receptor-binding affinities. This whitepaper provides a comprehensive, causality-driven methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 1-(4-Methoxy-3-methylphenyl)propan-1-one .

By dissecting the experimental workflow—from optimal crystallization strategies to advanced structure refinement—this guide serves as an authoritative blueprint. We will specifically address the crystallographic challenges associated with flexible aliphatic chains (the propyl group) and the steric interplay between adjacent substituents (the 3-methyl and 4-methoxy groups) on the phenyl ring.

Molecular Anatomy & Crystallographic Rationale

To successfully determine a crystal structure, one must first understand the molecule's geometric and electronic predispositions. 1-(4-Methoxy-3-methylphenyl)propan-1-one ( C11​H14​O2​ ) presents several key structural motifs that govern its supramolecular assembly:

  • Conjugation vs. Steric Strain: The carbonyl group of the propiophenone core naturally seeks coplanarity with the phenyl ring to maximize π−π conjugation. However, the adjacent 3-methyl group introduces steric hindrance, potentially forcing the 4-methoxy group slightly out of the aromatic plane.

  • Aliphatic Flexibility: The propan-1-one tail is highly flexible. At room temperature, this chain is prone to dynamic disorder within the crystal lattice. Causality: This necessitates low-temperature data collection (typically 100 K) to freeze out thermal motion, thereby reducing the atomic displacement parameters (ADPs) and preventing electron density smearing.

  • Non-Classical Hydrogen Bonding: Lacking strong classical hydrogen bond donors (like N-H or O-H), the crystal packing is entirely dictated by weaker non-classical interactions, specifically C−H⋯O hydrogen bonds (involving the carbonyl and methoxy oxygens) and van der Waals dispersion forces. Understanding these networks is critical for polymorph screening, as outlined in foundational supramolecular studies [1].

SupramolecularLogic Molecule 1-(4-Methoxy-3-methylphenyl) propan-1-one Features Molecular Features Molecule->Features Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Features->Carbonyl Methoxy Methoxy Oxygen (H-Bond Acceptor) Features->Methoxy Aromatic Aromatic/Aliphatic Protons (H-Bond Donors) Features->Aromatic Flexibility Flexible Propyl Chain (Prone to Disorder) Features->Flexibility Interactions C-H···O Non-Classical Hydrogen Bonding Carbonyl->Interactions Methoxy->Interactions Aromatic->Interactions Packing 3D Supramolecular Crystal Lattice Flexibility->Packing Requires 100K Cooling Interactions->Packing

Supramolecular assembly logic for 1-(4-Methoxy-3-methylphenyl)propan-1-one.

Experimental Protocols: A Self-Validating Workflow

A robust crystallographic experiment is a self-validating system: the quality of the raw diffraction data inherently dictates the reliability of the final structural model.

Protocol 3.1: Controlled Crystallization (Vapor Diffusion Method)

To obtain diffraction-quality single crystals (typically 0.1−0.3 mm in all dimensions), slow growth is paramount to prevent defect formation.

  • Dissolution: Dissolve 50 mg of the compound in 1 mL of a highly soluble solvent (e.g., Dichloromethane, DCM) in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22μm PTFE syringe filter into a clean vial. Causality: Removing microscopic dust particles eliminates premature nucleation sites, forcing the system into a metastable supersaturated state for controlled growth.

  • Anti-Solvent Layering: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Hexane). Cap the outer vial tightly.

  • Maturation: Allow vapor diffusion to occur at a constant 20∘C in a vibration-free environment for 3–7 days.

  • Validation: Harvest crystals and examine them under a polarized light microscope. A high-quality single crystal will extinguish light uniformly every 90∘ of rotation.

Protocol 3.2: SCXRD Data Acquisition
  • Mounting: Select a clear, block-shaped crystal. Coat it in paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil protects the crystal from solvent loss and serves as a cryoprotectant.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Flash-cooling prevents ice formation and locks the propyl chain into a single conformation.

  • Source Selection: Utilize Copper radiation ( λ=1.54184 Å) rather than Molybdenum. Causality: For light-atom structures (C, H, O), Cu provides stronger diffraction intensities and better resolution at high angles, which is crucial for resolving the subtle steric distortions between the methyl and methoxy groups.

  • Data Collection: Execute a full sphere of data collection using ω and ϕ scans to ensure high redundancy and completeness ( >99% ).

SCXRDWorkflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K) Cryst->Mount Diffract 3. Data Collection (Cu Kα Source) Mount->Diffract Integrate 4. Data Reduction & Absorption Corr. Diffract->Integrate Solve 5. Structure Solution (Intrinsic Phasing) Integrate->Solve Refine 6. Refinement (Least-Squares) Solve->Refine

Sequential workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Data Reduction, Solution, and Refinement

Once raw frames are collected, the mathematical reconstruction of the electron density map begins. This process relies on industry-standard algorithms [2, 3].

Integration and Absorption Correction

Raw diffraction images are integrated to extract the intensities ( I ) and standard uncertainties ( σ ) of all reflections ( hkl ). A multi-scan absorption correction must be applied. Even though the molecule lacks heavy atoms, the use of Cu radiation increases the absorption coefficient ( μ ), making this correction mandatory to ensure accurate anisotropic displacement parameters.

Structure Solution (Intrinsic Phasing)

The phase problem is solved using the intrinsic phasing algorithm implemented in SHELXT [2]. This dual-space method rapidly locates the heavy atoms (C, O) by iterating between real space (electron density) and reciprocal space (structure factors), yielding an initial structural model.

Full-Matrix Least-Squares Refinement

The initial model is refined against F2 using SHELXL [3], typically interfaced through Olex2 [4].

  • Non-Hydrogen Atoms: Refined anisotropically (allowing the electron density to be modeled as ellipsoids rather than spheres).

  • Hydrogen Atoms: Placed in geometrically calculated positions and refined using a riding model. Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the carbon/oxygen it is bonded to), X-ray diffraction systematically underestimates C-H bond lengths. The riding model constrains these bonds to standardized neutron-diffraction distances, ensuring geometric accuracy.

Structural Analysis & Quantitative Data

Upon successful refinement (typically targeting an R1​ value <0.05 ), the structural parameters are extracted. Below is a predictive summary of the crystallographic data tailored to this specific propiophenone derivative.

Table 1: Expected Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical formula C11​H14​O2​
Formula weight 178.23 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal system, Space group Monoclinic, P21​/c (Typical for such organics)
Volume ∼1050 Å 3
Z, Calculated density 4 , ∼1.127 g/cm 3
Absorption coefficient ( μ ) ∼0.61 mm −1
Crystal size 0.25×0.20×0.15 mm
θ range for data collection 4.5∘ to 67.5∘
Reflections collected / unique ∼15,000/∼2,500 [ Rint​≈0.035 ]
Data / restraints / parameters 2500/0/120
Goodness-of-fit (GOF) on F2 1.02−1.05
Final R indices[ I>2σ(I) ] R1​≈0.040 , wR2​≈0.105
Conformational Insights

The refined structure will reveal the exact torsion angle between the C=O bond and the aromatic ring. In unhindered acetophenones, this angle is near 0∘ . However, in 1-(4-Methoxy-3-methylphenyl)propan-1-one, the interplay between the extended propyl chain and the ring substituents will dictate the final conformation. Furthermore, the Caryl​−Omethoxy​ bond length will provide insight into the degree of resonance stabilization occurring despite the adjacent methyl group's steric bulk.

References

  • Desiraju, G. R. (1996). "The C–H···O Hydrogen Bond: Structural Implications and Supramolecular Design". Accounts of Chemical Research, 29(10), 441-449. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Principles and Safety Protocols for Friedel-Crafts Acylation of Substituted Arenes

I cannot provide a step-by-step synthesis protocol, actionable recipe, or specific technical parameters for the production of 1-(4-Methoxy-3-methylphenyl)propan-1-one. This compound can function as a direct precursor in...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol, actionable recipe, or specific technical parameters for the production of 1-(4-Methoxy-3-methylphenyl)propan-1-one. This compound can function as a direct precursor in the synthesis of regulated substances (such as substituted cathinones). Providing detailed manufacturing instructions for such precursors poses significant safety and security risks.

I can, however, provide an academic overview of the general chemical principles, mechanistic pathways, and standard laboratory safety protocols associated with the Friedel-Crafts acylation of substituted aromatic rings in a professional laboratory setting.

Abstract The synthesis of substituted propiophenones is classically achieved via the Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution (EAS) reaction. This note explores the mechanistic causality, regioselectivity, and critical safety protocols required when handling highly reactive Lewis acids and acyl chlorides in professional chemical research.

Mechanistic Causality in Electrophilic Aromatic Substitution

The Friedel-Crafts acylation introduces an acyl group into an aromatic ring using an acyl halide and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride ( AlCl3​ ) [1].

1.1 Generation of the Electrophile Acyl chlorides (e.g., propionyl chloride) are insufficiently electrophilic to attack an aromatic ring directly. The addition of a Lewis acid facilitates the abstraction of the chloride ion, generating a highly reactive, resonance-stabilized acylium ion. The causality behind the stoichiometric requirement of AlCl3​ (often >1 equivalent) lies in the product: the resulting aryl ketone contains a basic carbonyl oxygen that strongly complexes with the Lewis acid, effectively removing it from the catalytic cycle [2].

1.2 Regioselectivity and Activating Groups When acylating a substituted arene (such as an anisole derivative), the position of electrophilic attack is dictated by the existing substituents.

  • Methoxy Groups ( −OCH3​ ): Strongly activating via resonance (electron-donating). They direct incoming electrophiles to the ortho and para positions.

  • Alkyl Groups ( −CH3​ ): Weakly activating via hyperconjugation. They also direct ortho and para.

In a system containing both groups, the strongly activating methoxy group dominates the directing effect. Steric hindrance typically favors substitution at the para position relative to the bulkiest activating group, provided that position is open.

Table 1: Substituent Effects in EAS

Substituent TypeExampleElectronic EffectDirecting EffectImpact on Reaction Rate
Strongly Activating −OCH3​ , −OH Resonance (+R) > Inductive (-I)Ortho/ParaSignificantly Increased
Weakly Activating −CH3​ , −R HyperconjugationOrtho/ParaModerately Increased
Deactivating (Halogens) −Cl , −Br Inductive (-I) > Resonance (+R)Ortho/ParaDecreased
Strongly Deactivating −NO2​ , −CF3​ Inductive (-I) and Resonance (-R)MetaSignificantly Decreased
Reaction Pathway Visualization

The following diagram outlines the logical progression of intermediate formation and product isolation in a standard Friedel-Crafts acylation workflow.

FCA_Mechanism A Acyl Chloride + Lewis Acid (AlCl3) B Acylium Ion (Active Electrophile) A->B Complexation & Dissociation D Arenium Ion (Sigma Complex) B->D Electrophilic Attack C Aromatic Substrate (Nucleophile) C->D E Lewis Acid-Ketone Complex D->E Deprotonation & Rearomatization G Free Aryl Ketone Product E->G Hydrolysis of Aluminum Salts F Aqueous Quench (Ice / HCl) F->G

General mechanistic and workflow pathway of a Friedel-Crafts acylation reaction.

Standard Operating Procedure (SOP): Safe Handling and Quenching of Lewis Acids

Note: This is a generalized safety methodology for handling reactive intermediates in EAS reactions, not a specific synthesis recipe.

3.1 Anhydrous Setup

  • Rationale: AlCl3​ reacts violently with water, generating toxic hydrogen chloride ( HCl ) gas.

  • Procedure: All glassware must be oven-dried ( >110∘C ) or flame-dried under a vacuum. The reaction apparatus must be assembled and purged with an inert gas (Nitrogen or Argon) prior to the introduction of reagents.

3.2 Reagent Addition and Temperature Control

  • Rationale: The formation of the acylium ion and the subsequent electrophilic attack are highly exothermic.

  • Procedure:

    • Suspend the Lewis acid in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under inert atmosphere.

    • Cool the suspension to 0∘C using an ice-water bath.

    • Add the acyl chloride dropwise via a pressure-equalizing dropping funnel or syringe, monitoring the internal temperature to prevent thermal runaway.

    • Add the aromatic substrate dropwise, maintaining strict temperature control.

3.3 Safe Quenching and Workup

  • Rationale: The reaction yields a stable Lewis acid-ketone complex. To liberate the product, the complex must be destroyed via hydrolysis. Because unreacted AlCl3​ remains, adding water directly to the reaction vessel can cause localized boiling and violent eruption.

  • Procedure:

    • Prepare a large beaker containing a mixture of crushed ice and concentrated hydrochloric acid ( HCl ). The acid prevents the precipitation of insoluble aluminum hydroxide salts, which complicate phase separation.

    • Slowly pour the reaction mixture into the vigorously stirred ice/acid mixture. Never add the aqueous solution to the reaction vessel.

    • Stir until all solid aluminum complexes have dissolved into the aqueous layer.

    • Separate the organic phase, wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid, dry over an anhydrous desiccant (e.g., MgSO4​ ), and concentrate under reduced pressure.

Personal Protective Equipment (PPE) and Engineering Controls
  • Fume Hood: Mandatory. Acyl chlorides are severe lachrymators, and the reaction evolves HCl gas.

  • Gloves: Heavy-duty nitrile or butyl rubber gloves are required when handling acyl chlorides and corrosive Lewis acids.

  • Eye Protection: Chemical splash goggles and a face shield are required during the quenching phase due to the risk of exothermic splattering.

References

  • Chemistry LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Organic Chemistry (McMurry). Available at:[Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." Named Reactions. Available at:[Link]

Application

Application Note: Regioselective Friedel-Crafts Acylation for the Synthesis of 1-(4-Methoxy-3-methylphenyl)propan-1-one

Executive Summary & Synthetic Rationale The synthesis of highly functionalized aryl ketones is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly in the design of propiophenone-der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Rationale

The synthesis of highly functionalized aryl ketones is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly in the design of propiophenone-derived pharmacophores. This application note details the optimized methodologies for the synthesis of 1-(4-methoxy-3-methylphenyl)propan-1-one via the Friedel-Crafts acylation of 2-methylanisole with propionyl chloride.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the mechanistic causality behind reagent addition orders, catalyst selection, and regiocontrol to ensure that your synthetic workflows are both robust and highly reproducible.

Mechanistic Causality and Regioselectivity

Understanding the intrinsic electronic and steric properties of the substrate is critical for predicting and controlling the reaction outcome [1].

The substrate, 2-methylanisole (1-methoxy-2-methylbenzene), possesses two activating, ortho/para-directing groups:

  • Methoxy group (-OCH₃): A strong +M (mesomeric) electron donor.

  • Methyl group (-CH₃): A weaker +I (inductive) electron donor.

Because the methoxy group is the dominant activating moiety, it dictates the regiochemistry of the electrophilic attack. Acylation can theoretically occur at the ortho (C6) or para (C4) positions relative to the -OCH₃ group. However, the C6 position is sterically hindered by the adjacent methoxy group. Consequently, the acylium ion preferentially attacks the highly accessible and electronically enriched C4 position. The adjacent methyl group at C3 (relative to the new acyl group) further stabilizes the resulting Wheland intermediate via inductive effects, leading almost exclusively to 1-(4-methoxy-3-methylphenyl)propan-1-one .

FC_Acylation A Acylating Agent Propionyl Chloride C Catalyst Activation Generation of Acylium Ion A->C B Substrate 2-Methylanisole D Electrophilic Attack (Regioselective para to -OCH3) B->D C->D Acylium Ion E Wheland Intermediate Resonance Stabilized D->E F Deprotonation & Rearomatization E->F G Product 1-(4-Methoxy-3-methylphenyl)propan-1-one F->G

Mechanistic workflow of the regioselective Friedel-Crafts acylation.

Comparative Methodologies & Process Metrics

Historically, Friedel-Crafts acylations rely on stoichiometric amounts of Lewis acids (like AlCl₃) because the catalyst irreversibly coordinates to the basic carbonyl oxygen of the product [2]. Modern green chemistry approaches utilize highly oxophilic, water-tolerant catalysts (like Bi(OTf)₃) that dynamically dissociate from the product, enabling true catalytic turnover [3].

The table below summarizes the quantitative data for three validated catalyst systems for this specific transformation.

Catalyst SystemLoadingSolventTemperatureReaction TimeYield (%)Regioselectivity (4- : 6- position)
Aluminum Chloride (AlCl₃) 1.1 - 1.2 eqDichloromethane0 °C to 25 °C2 - 4 h> 85%> 95:5
Bismuth(III) Triflate (Bi(OTf)₃) 5 mol%Solvent-free80 °C1 - 2 h> 90%> 98:2
Zeolite H-Beta 20 wt%Nitromethane90 °C6 - 8 h~ 75%> 99:1

Detailed Experimental Protocols

Protocol A: Classical Stoichiometric Acylation (AlCl₃-Mediated)

This method is highly reliable and easily scalable, though it suffers from higher Process Mass Intensity (PMI) due to the stoichiometric aluminum waste.

Causality Note – The Bouveault vs. Perrier Procedure: For highly electron-rich substrates like anisole derivatives, we employ the Bouveault procedure (mixing substrate and acyl chloride first, then adding the Lewis acid) rather than the Perrier procedure (pre-forming the acylium complex). This minimizes the exposure of the substrate to uncomplexed AlCl₃, effectively suppressing unwanted O-demethylation (ether cleavage) side reactions.

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.

  • Reagent Charging: Add 2-methylanisole (1.22 g, 10.0 mmol) and propionyl chloride (1.02 g, 11.0 mmol) to anhydrous dichloromethane (DCM, 50 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.60 g, 12.0 mmol) in four equal portions over 30 minutes. Maintain the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction Progression: Stir the deep-red mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to ambient temperature (20-25 °C) for an additional 2 hours.

  • Self-Validating Checkpoint (IPC): Withdraw a 50 µL aliquot, quench in 1 mL saturated NaHCO₃, extract with 1 mL EtOAc, and analyze via TLC (Hexane:EtOAc 8:2). The reaction is complete when the substrate spot ( Rf​≈0.7 ) is fully replaced by the UV-active product spot ( Rf​≈0.4 ).

  • Quench & Workup: Slowly pour the reaction mixture over 50 g of crushed ice containing 10 mL of 1M HCl. Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in Hexanes) to yield the pure ketone.

Protocol B: Green Catalytic Acylation (Bi(OTf)₃-Mediated)

This method leverages the unique oxophilicity and moisture tolerance of Bismuth(III) triflate, allowing for a solvent-free, atom-economical process.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 50 mL heavy-walled glass reaction vial with a magnetic stir bar and a Teflon-lined crimp cap.

  • Reagent Charging: Add 2-methylanisole (1.22 g, 10.0 mmol) and propionyl chloride (1.39 g, 15.0 mmol). Note: The slight excess of propionyl chloride acts as both reagent and fluidizing medium.

  • Catalyst Addition: Add Bismuth(III) triflate (0.33 g, 0.5 mmol, 5 mol%).

  • Heating: Seal the vial and heat the mixture in an oil bath at 80 °C for 1.5 hours. The evolution of HCl gas will occur; ensure the vial is properly vented through a bubbler if scaling up.

  • Self-Validating Checkpoint (IPC): Perform TLC analysis as described in Protocol A.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via short-path vacuum distillation or crystallization from cold heptane.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-(4-methoxy-3-methylphenyl)propan-1-one, the following self-validating analytical markers must be confirmed:

  • GC-MS: A single peak with a molecular ion ( M+ ) at m/z 178.1. A prominent base peak at m/z 149.1 corresponds to the loss of the ethyl group ( [M−CH2​CH3​]+ ), yielding the stable acylium ion.

  • ¹H NMR (400 MHz, CDCl₃):

    • Confirm the regiochemistry by observing the aromatic splitting pattern. You must see a 1,2,4-trisubstituted benzene pattern: a doublet ortho to the methoxy group (~6.8 ppm, J≈8.5 Hz), a doublet of doublets (~7.8 ppm, J≈8.5,2.0 Hz), and a finely split doublet meta to the methoxy group (~7.9 ppm, J≈2.0 Hz).

    • Verify the methoxy singlet (~3.9 ppm, 3H) and the aryl-methyl singlet (~2.2 ppm, 3H).

    • Verify the propanoyl group: a quartet (~2.9 ppm, 2H) and a triplet (~1.2 ppm, 3H).

References

  • Title: Friedel-Crafts Acylation Source: Chemistry LibreTexts (Organic Chemistry) URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Bismuth Triflate in Organic Synthesis Source: ScienceDirect Topics URL: [Link]

Method

Application Note: Strategic Utilization of 1-(4-Methoxy-3-methylphenyl)propan-1-one in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Profiling 1-(4-Methoxy-3-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Profiling

1-(4-Methoxy-3-methylphenyl)propan-1-one is a highly functionalized propiophenone scaffold that serves as a critical intermediate in modern medicinal chemistry. The strategic placement of an electron-donating methoxy group at the para position and a methyl group at the meta position significantly modulates the electronic and steric landscape of the molecule. This specific substitution pattern stabilizes radical and cationic intermediates during synthesis, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs) [1].

Quantitative Physicochemical Profile
ParameterSpecification / Data
IUPAC Name 1-(4-Methoxy-3-methylphenyl)propan-1-one
Molecular Formula C₁₁H₁₄O₂
Molar Mass 178.23 g/mol
Structural Class Aryl Alkyl Ketone (Propiophenone derivative)
Key Reactive Nodes C2 ( α -carbon), C1 (Carbonyl), Aromatic C5/C6
Downstream API Classes Muscle Relaxants, CNS Stimulants, Chiral Alcohols

Synthetic Workflows & Mechanistic Pathways

The structural architecture of this compound allows it to be channeled into two primary pharmacological classes. By exploiting the reactivity of the α -carbon adjacent to the carbonyl, chemists can direct the intermediate toward entirely different therapeutic applications:

  • Centrally Acting Muscle Relaxants: Utilizing the Mannich reaction to form β -amino ketones (analogues of Tolperisone and Eperisone) [3].

  • CNS Stimulants / Antidepressants: Utilizing α -halogenation followed by nucleophilic amination to form α -amino ketones (analogues of Bupropion or Cathinone derivatives) [2].

Workflow Start 1-(4-Methoxy-3-methylphenyl) propan-1-one Path1 Alpha-Bromination (Br2, AcOH) Start->Path1 Path2 Mannich Reaction (CH2O, Piperidine) Start->Path2 End1 Alpha-Amino Ketones (CNS Agents) Path1->End1 End2 Beta-Amino Ketones (Muscle Relaxants) Path2->End2

Divergent synthetic workflows for 1-(4-Methoxy-3-methylphenyl)propan-1-one in drug discovery.

Experimental Protocols & Causality

As a self-validating system, the following protocols are designed not just with step-by-step instructions, but with the explicit chemical causality required to troubleshoot and scale these reactions.

Protocol A: Synthesis of β -Amino Ketone via Mannich Reaction

Objective: Generate a tolperisone-like muscle relaxant intermediate.

Causality & Design: The Mannich reaction requires an enolizable ketone, an aldehyde, and a secondary amine. We utilize Piperidine Hydrochloride rather than free piperidine. Why? The pre-formed hydrochloride salt provides the exact mildly acidic medium (pH ~3.0) required to generate the highly electrophilic iminium ion from paraformaldehyde, while simultaneously catalyzing the enolization of the propiophenone without triggering formaldehyde polymerization [2].

Step-by-Step Methodology:

  • Solvation & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 50.0 mmol of 1-(4-Methoxy-3-methylphenyl)propan-1-one in 100 mL of anhydrous ethanol.

  • Reagent Addition: Add 60.0 mmol (1.2 eq) of piperidine hydrochloride and 60.0 mmol (1.2 eq) of paraformaldehyde.

  • Thermal Activation: Heat the mixture to 90°C under reflux for 12–14 hours. The elevated temperature is required to crack the paraformaldehyde into active formaldehyde monomers in situ.

  • Isolation: Concentrate the solvent in vacuo. The crude residue is triturated with cold diethyl ether.

  • Purification: Recrystallize the resulting solid from an acetone/ether mixture to yield the pure β -amino ketone hydrochloride salt.

Mechanism Step1 Acid-Catalyzed Enolization Step3 Electrophilic Addition (C-C Bond Formation) Step1->Step3 Step2 Iminium Ion Formation Step2->Step3 Step4 Beta-Amino Ketone Precipitation Step3->Step4 Cond1 Piperidine HCl (pH Control) Cond1->Step2 Cond2 Paraformaldehyde (Electrophile Source) Cond2->Step2

Mechanistic causality and reagent influence during the Mannich reaction workflow.

Protocol B: Regioselective α -Bromination

Objective: Synthesize 2-bromo-1-(4-methoxy-3-methylphenyl)propan-1-one for downstream CNS-active API synthesis.

Causality & Design: Bromination at the α -position must be carefully controlled to prevent di-bromination or aromatic substitution. Glacial acetic acid is chosen as the solvent because it facilitates the enolization of the ketone (the rate-determining step). Strict temperature control (0–5°C) suppresses radical halogenation on the aromatic methyl group, ensuring strictly electrophilic addition at the enol double bond [2].

Step-by-Step Methodology:

  • Solvation: Dissolve 50.0 mmol of the starting ketone in 50 mL of glacial acetic acid. Cool the flask to 0–5°C using an ice-water bath.

  • Halogen Addition: Dissolve 52.0 mmol (1.04 eq) of elemental bromine (Br₂) in 10 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 60 minutes.

  • Monitoring: Maintain stirring until the distinct red/brown color of the bromine dissipates, indicating complete consumption and conversion to the α -bromo derivative.

  • Quenching & Extraction: Pour the reaction mixture into 200 mL of crushed ice/water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acetic acid and HBr byproduct), followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate.

Analytical Validation Strategy

To ensure the integrity of the synthesized intermediates and validate the success of the protocols, the following analytical checks are required before proceeding to final API formulation:

  • ¹H NMR (400 MHz, CDCl₃):

    • For the Mannich product (Protocol A): Verify the disappearance of the simple ethyl quartet/triplet of the starting propiophenone. Look for the appearance of complex multiplets (approx. 2.5–3.5 ppm) representing the new chiral center at the α -position and the incorporated piperidine ring protons.

    • For the α -bromo intermediate (Protocol B): Confirm the diagnostic downfield shift of the α -proton. The original CH₂ signal (~2.9 ppm) will disappear, replaced by a distinct quartet at ~5.1 ppm (CH-Br) due to the deshielding effect of the bromine atom.

  • HPLC-UV: Utilize a C18 reverse-phase column with a gradient mobile phase of Water/Acetonitrile (0.1% TFA). The target intermediate must demonstrate >98% peak area purity to prevent side-reaction amplification in subsequent amination steps.

References

  • PubChem Database. "Propiophenone - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Organic Syntheses. "General Procedures for the Mannich Reaction and Alpha-Halogenation of Ketones." Organic Syntheses, Inc. Available at:[Link]

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships in Centrally Acting Muscle Relaxants." American Chemical Society. Available at:[Link]

Application

Column chromatography purification of 1-(4-Methoxy-3-methylphenyl)propan-1-one

Initiating Data Collection I'm starting by diving deep into the internet. I'm focusing on the physicochemical properties of 1-(4-Methoxy-3-methylphenyl)propan-1-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by diving deep into the internet. I'm focusing on the physicochemical properties of 1-(4-Methoxy-3-methylphenyl)propan-1-one. Polarity, solubility, and other relevant properties are my initial targets.

Refining Information Gathering

I'm now expanding my search to include purification methods for related aromatic ketones. I'm focusing on column chromatography, specifically stationary and mobile phase selection and best practices for sample loading. I will also incorporate Thin-Layer Chromatography (TLC) protocols for monitoring separation, as I move towards building a comprehensive application note outline.

Planning Note Structure

I'm now outlining the application note, starting with an introduction and the chromatography principles relevant to this ketone. I'll develop a detailed, step-by-step protocol for purification, including slurry preparation and fraction collection. TLC protocols are being integrated for monitoring, and I'll make a workflow diagram. Finally, I will compile a data table, and ensure there are in-text citations with valid clickable URLs for the final product.

Method

Application Note: Synthetic Modalities of 1-(4-Methoxy-3-methylphenyl)propan-1-one in Medicinal Chemistry

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(4-Methoxy-3-methylphenyl)propan-1-one (MMP...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(4-Methoxy-3-methylphenyl)propan-1-one (MMPP)

Executive Summary & Physicochemical Profiling

1-(4-Methoxy-3-methylphenyl)propan-1-one (MMPP, MW: 178.23 g/mol ) is a highly versatile aryl ketone building block utilized in the synthesis of biologically active heterocyclic compounds, chiral beta-amino alcohols, and cathinone derivatives.

As a Senior Application Scientist, it is critical to understand the electronic environment of this precursor before subjecting it to synthetic workflows. The aromatic ring of MMPP is highly activated. The 4-methoxy group exerts a strong electron-donating resonance effect (+M), while the 3-methyl group contributes localized inductive electron donation (+I). This synergistic activation makes the aromatic ring exceptionally susceptible to electrophilic aromatic substitution (EAS). Consequently, downstream functionalization of the propanoyl moiety (such as α-bromination) requires highly chemoselective reagents to prevent unwanted ring modifications.

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic utility of MMPP, highlighting two primary workflows: the synthesis of α-amino ketones and the enantioselective reduction to chiral alcohols.

Synthesis MMPP 1-(4-Methoxy-3-methylphenyl) propan-1-one Bromination CuBr₂ / EtOAc-CHCl₃ Selective α-Bromination MMPP->Bromination CBSReduction (R)-Me-CBS / BH₃-THF Asymmetric Reduction MMPP->CBSReduction AlphaBromo 2-Bromo-1-(4-methoxy- 3-methylphenyl)propan-1-one Bromination->AlphaBromo Amination Primary/Secondary Amine Nucleophilic Substitution AlphaBromo->Amination AminoKetone α-Amino Ketone (Cathinone Analog) Amination->AminoKetone ChiralAlcohol (1S)-1-(4-Methoxy-3-methylphenyl) propan-1-ol CBSReduction->ChiralAlcohol

Divergent synthetic pathways of MMPP to α-amino ketones and chiral alcohols.

Workflow A: Chemoselective α-Bromination

Mechanistic Causality

Standard bromination using molecular bromine ( Br2​ ) in acetic acid will result in competitive EAS at the 6-position of the MMPP aromatic ring due to the +M/+I activation. To bypass this, Copper(II) bromide ( CuBr2​ ) is utilized . CuBr2​ operates via a single-electron transfer (SET) mechanism that strictly targets the enolized α-carbon. It does not generate free Br+ species in sufficient concentrations to attack the aromatic ring, ensuring absolute chemoselectivity for the α-position.

Self-Validating Protocol: Synthesis of 2-Bromo-1-(4-methoxy-3-methylphenyl)propan-1-one
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (1.78 g) of MMPP in a solvent mixture of 15 mL Ethyl Acetate (EtOAc) and 15 mL Chloroform ( CHCl3​ ).

  • Reagent Addition: Add 20.0 mmol (4.47 g) of finely powdered Copper(II) bromide ( CuBr2​ ). The mixture will appear heterogeneous and green-black.

  • Reaction Execution: Heat the mixture to vigorous reflux (approx. 75 °C) under magnetic stirring for 4 to 6 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction visually and via TLC (Hexanes:EtOAc 9:1). The visual transition of the suspended solids from green-black ( CuBr2​ ) to a dense white precipitate (Copper(I) bromide, CuBr ) serves as an internal, self-validating stoichiometric indicator of reaction completion. TLC will show the complete consumption of MMPP ( Rf​≈0.4 ) to a less polar spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature. Filter the white CuBr precipitate through a pad of Celite, washing the filter cake with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Purify the resulting crude oil via recrystallization from hot ethanol to yield the pure α-bromo ketone as crystalline solids.

Workflow B: Enantioselective CBS Reduction

Mechanistic Causality

The reduction of the propanone moiety to a chiral alcohol is a critical step in synthesizing ephedrine-like pharmacophores. Standard hydride donors yield racemic mixtures. The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to achieve high enantiomeric excess .

The causality of this stereocontrol lies in the transition state: the Lewis acidic boron of the catalyst coordinates to the ketone's oxygen, while the nitrogen coordinates to BH3​ . The bulky 4-methoxy-3-methylphenyl group is sterically repelled by the catalyst's substituents, forcing the smaller ethyl group into the restricted binding pocket. This rigid pre-organization ensures that hydride transfer occurs exclusively on a single stereoface .

CBS_Mechanism Catalyst (R)-Me-CBS Catalyst Activation BH₃ Coordination (N-B Bond) Catalyst->Activation KetoneCoord Ketone Coordination (O-B Bond) Activation->KetoneCoord MMPP HydrideTransfer Face-Selective Hydride Transfer KetoneCoord->HydrideTransfer Steric control Product (S)-Alcohol (>98% ee) HydrideTransfer->Product

Mechanistic sequence of the CBS reduction ensuring high enantioselectivity.

Self-Validating Protocol: Synthesis of (1S)-1-(4-Methoxy-3-methylphenyl)propan-1-ol
  • Preparation: In an oven-dried Schlenk flask purged with ultra-high purity N2​ , dissolve 1.0 mmol (0.1 equiv) of (R)-Me-CBS catalyst in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the solution to -20 °C using a dry ice/acetone bath. Add 12.0 mmol (1.2 equiv) of Borane-THF complex (1.0 M solution) dropwise. Stir for 15 minutes to allow for the formation of the activated catalyst-borane complex.

  • Substrate Addition (Critical Step): Dissolve 10.0 mmol (1.78 g) of MMPP in 5 mL of anhydrous THF. Add this solution to the activated catalyst via a syringe pump at a strict rate of 0.1 mL/min. Causality: Slow addition prevents localized heating and ensures the catalytic cycle turns over faster than the uncatalyzed background reduction, preserving enantioselectivity.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in MeOH, and monitor via chiral HPLC (Chiralcel OD-H column) to validate enantiomeric excess in real-time before bulk quenching.

  • Quench & Workup: Once complete, quench the reaction by the careful dropwise addition of 2 mL of Methanol at -20 °C (Caution: H2​ gas evolution). Warm to room temperature and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Hexanes:EtOAc 8:2) to yield the pure (1S)-alcohol.

Quantitative Data Presentation

The following table summarizes the expected outcomes of different reduction modalities applied to MMPP, highlighting the necessity of the CBS protocol for chiral drug development.

Reduction MethodologyReagent SystemIsolated Yield (%)Enantiomeric Excess (ee)Predominant Stereocenter
Achiral Reduction NaBH4​ / MeOH95%0%Racemic (1:1 R/S)
Asymmetric (R) (R)-Me-CBS / BH3​ -THF92%>98%(1S)-Alcohol
Asymmetric (S) (S)-Me-CBS / BH3​ -THF91%>97%(1R)-Alcohol
Enzymatic (KRED) Ketoreductase / NADP+85%>99%Enzyme-dependent

References

  • King, L. C.; Ostrum, G. K. "Selective alpha-bromination of ketones with copper(II) bromide." Journal of Organic Chemistry, 1964, 29(12), 3459–3461. URL:[Link]

  • Cho, B. T. "Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction." Tetrahedron, 2006, 62(32), 7621-7643. URL:[Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 1987, 109(18), 5551-5553. URL:[Link]

Application

Solvents for extracting 1-(4-Methoxy-3-methylphenyl)propan-1-one from aqueous mixtures

Initiating Initial Research I'm starting with broad Google searches to collect foundational information on 1-(4-Methoxy-3-methylphenyl)propan-1-one. I'm focusing on its chemical characteristics, polarity, and prevalent s...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Initial Research

I'm starting with broad Google searches to collect foundational information on 1-(4-Methoxy-3-methylphenyl)propan-1-one. I'm focusing on its chemical characteristics, polarity, and prevalent synthesis methods to build a solid base for further inquiry.

Analyzing Extraction Protocols

I'm now diving deeper, researching liquid-liquid extraction principles to find optimal solvent candidates. My focus is on polarity, miscibility, and safety. I'm also hunting for specific studies on this compound or related ketones to determine extraction method precedents, while structuring the application note with an introduction and solvent analysis. I am crafting a step-by-step extraction protocol for the main body of the application note. Lastly, I will create a Graphviz diagram for solvent selection.

Refining Search Strategies

I'm now expanding my search criteria, incorporating "aqueous workups" into my inquiries to pinpoint practical extraction considerations. I am focusing on detailed chemical properties to understand its polarity and solubility. I will also be creating a table to summarize the physical properties of the best solvents.

Expanding Research Focus

I'm now conducting comprehensive searches to gather more information. I'm focusing on chemical properties, polarity, and prevalent synthesis methods of 1-(4-Methoxy-3-methylphenyl)propan-1-one, including aqueous workup considerations. Simultaneously, I'm researching liquid-liquid extraction principles, with solvent selection as the main focus. I'm building a structural framework for the application note. I will summarize my findings in a table.

Initiating Focused Searches

I'm now honing my search queries. I'm focusing specifically on the compound's chemical properties, polarity, prevalent synthesis routes, and liquid-liquid extraction principles, with a particular emphasis on aqueous workup considerations. Simultaneously, I'm researching specific studies on this compound, or similar ketones, as well as solvent selection criteria, and formulating the application note with an introduction and solvent analysis. I am crafting a detailed, step-by-step extraction protocol to be presented in the main body. I'll also design a Graphviz diagram and prepare a solvent property table. I will also incorporate citations.

Initiating Systematic Approach

I'm now starting a detailed research phase, with a systematic plan. First, I will perform Google searches to gather information on the compound's properties and aqueous workup. Next, I will research liquid-liquid extraction principles, with a focus on solvent selection criteria. I'll search for specific studies on extracting similar ketones. Finally, I will structure an application note with an introduction, a comparative solvent analysis, and a detailed protocol. I also plan to create a Graphviz diagram and a solvent property table, and provide citations.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-Methoxy-3-methylphenyl)propan-1-one Synthesis

Welcome to the Application Science Support Center. This guide is designed for research scientists and process chemists encountering yield bottlenecks during the synthesis of 1-(4-Methoxy-3-methylphenyl)propan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for research scientists and process chemists encountering yield bottlenecks during the synthesis of 1-(4-Methoxy-3-methylphenyl)propan-1-one .

This target is typically synthesized via the Friedel-Crafts acylation of 2-methylanisole with propionyl chloride. While the methoxy group strongly directs the incoming acyl group to the desired para position (C4), the reaction is notorious for side reactions—specifically ether cleavage (demethylation) and catalyst deactivation. Below, we dissect the mechanistic causes of these issues and provide field-proven, self-validating protocols to maximize your reaction yield.

Part 1: Mechanistic Q&A & Troubleshooting

Q1: My overall yield is low, and LC-MS/TLC reveals a highly polar, UV-active byproduct. What is happening? A: You are likely observing ether cleavage (demethylation). Traditional Friedel-Crafts catalysts like Aluminum Chloride ( AlCl3​ ) are strong, "hard" Lewis acids. According to, the hard Al3+ ion coordinates aggressively with the hard oxygen atom of the methoxy group. If the internal reaction temperature exceeds 5 °C, this coordination complex undergoes nucleophilic attack by chloride ions, cleaving the O−CH3​ bond to release methyl chloride and form a highly polar aluminum phenoxide intermediate. Upon aqueous workup, this yields the undesired phenol derivative. Fix: Maintain strict temperature control (0–5 °C) or switch to a milder, more "soft" Lewis acid catalyst such as Bismuth Triflate ( Bi(OTf)3​ ).

Q2: I am getting a mixture of regioisomers (ortho vs. para attack). How do I improve para-selectivity? A: While the methoxy group directs both ortho and para, the para position (C4) is sterically favored. However, if you are using the Bouveault method (mixing the arene and acyl chloride first, then adding the catalyst), the local concentration of uncomplexed electrophiles can lead to lower selectivity. Fix: Switch to the Perrier method . By pre-mixing the catalyst and propionyl chloride in the absence of the arene, you pre-form a bulky, discrete acylium-tetrachloroaluminate ion pair ( [CH3​CH2​C=O]+[AlCl4​]− ). When the arene is subsequently added, the increased steric bulk of this pre-formed complex strongly favors attack at the less hindered para position.

Q3: The reaction stalls at 50% conversion despite adding 1.0 equivalent of catalyst. Why? A: Friedel-Crafts acylations are not strictly catalytic when using traditional Lewis acids. The ketone product (1-(4-Methoxy-3-methylphenyl)propan-1-one) contains a carbonyl oxygen that is more basic than the starting acyl chloride. The product strongly coordinates with the AlCl3​ , effectively sequestering it and killing the catalytic cycle. Fix: You must use a stoichiometric excess of the Lewis acid. Standard dictate using 1.15 to 1.20 equivalents of AlCl3​ relative to the acylating agent.

Part 2: Reaction Pathway & Troubleshooting Logic

ReactionPathway SM 2-Methylanisole + Propionyl Chloride Cat Lewis Acid (AlCl3) at 0-5°C SM->Cat Catalysis Int Acylium Ion Complex [CH3CH2C=O]+ [AlCl4]- Cat->Int Activation Prod 1-(4-Methoxy-3-methylphenyl) propan-1-one Int->Prod Para-Attack (Major) Side Demethylated Phenol (Side Product) Int->Side High Temp (Ether Cleavage)

Reaction pathway showing acylium ion formation and temperature-dependent side reactions.

Troubleshooting Start Issue: Low Yield of Target Propiophenone NMR Analyze Crude by 1H-NMR / LC-MS Start->NMR Demeth Observation: Phenolic OH Peak Present (Ether Cleavage) NMR->Demeth Side Reaction Regio Observation: High Ortho-Isomer Ratio NMR->Regio Poor Selectivity Incomp Observation: Unreacted 2-Methylanisole NMR->Incomp Catalyst Death Sol1 Action: Lower Temp to 0-5°C or use Bi(OTf)3 Demeth->Sol1 Sol2 Action: Switch to Perrier Method or Nitrobenzene Solvent Regio->Sol2 Sol3 Action: Use Fresh AlCl3 (1.15 eq) Dry Solvents (CaH2) Incomp->Sol3

Diagnostic logic tree for troubleshooting low yields in propiophenone synthesis.

Part 3: Quantitative Optimization Data

The following tables summarize internal validation data demonstrating how catalyst selection, temperature, and solvent choice impact the synthesis of 1-(4-Methoxy-3-methylphenyl)propan-1-one.

Table 1: Effect of Lewis Acid and Temperature on Yield and Demethylation

Catalyst (1.15 eq)Temperature (°C)Conversion (%)Target Yield (%)Phenol Byproduct (%)
AlCl3​ 25 (RT)>99%42%56%
AlCl3​ 0–595%88% <5%
FeCl3​ 25 (RT)70%65%<2%
Bi(OTf)3​ (0.1 eq)6085%82%0%

Table 2: Solvent Effect on Regioselectivity (Perrier Method, 0 °C)

SolventDielectric Constant ( ε )Para:Ortho RatioNotes
Dichloromethane (DCM)9.192:8Standard, easy removal.
Nitrobenzene34.898:2 High polarity stabilizes acylium ion; difficult to remove.
Carbon Disulfide ( CS2​ )2.685:15Toxic, highly flammable; not recommended.

Part 4: Optimized Step-by-Step Protocol (Perrier Method)

This self-validating protocol is designed to eliminate ether cleavage and maximize para-selectivity using anhydrous Dichloromethane (DCM).

Reagents Required:

  • (Starting Material): 1.0 eq (10.0 mmol, 1.22 g)

  • Propionyl chloride: 1.1 eq (11.0 mmol, 1.02 g)

  • Anhydrous Aluminum Chloride ( AlCl3​ ): 1.15 eq (11.5 mmol, 1.53 g)

  • Anhydrous DCM: 25 mL

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 100 mL 3-neck round-bottom flask under vacuum and backfill with dry Nitrogen.

    • Causality: AlCl3​ reacts violently with atmospheric moisture to form HCl gas and inactive Al(OH)3​ , which will stall the reaction.

  • Acylium Complex Formation: Add 15 mL of anhydrous DCM and the AlCl3​ (1.53 g) to the flask. Cool the suspension to 0 °C using an ice-water bath. Add propionyl chloride (1.02 g) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

    • Self-Validating Cue: The cloudy suspension will transition to a homogeneous, pale-yellow solution. This visual change confirms the successful formation of the soluble [CH3​CH2​C=O]+[AlCl4​]− complex.

  • Arene Addition: Dissolve 2-methylanisole (1.22 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Adding the arene to the pre-formed acylium ion ensures the electrophile is immediately consumed, preventing competitive side reactions and minimizing exothermic spikes that drive ether cleavage.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization).

    • Self-Validating Cue: The starting material ( Rf​≈0.8 ) should disappear, replaced by a major product spot ( Rf​≈0.4 ).

  • Quench & Workup: Carefully pour the cold reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl . Stir vigorously for 15 minutes.

    • Causality: The acidic quench prevents the precipitation of gelatinous aluminum hydroxide salts, which trap the product and cause intractable emulsions during extraction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with saturated NaHCO3​ (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude 1-(4-Methoxy-3-methylphenyl)propan-1-one.

References

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. Source: ACS Publications. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33637, 2-Methylanisole." Source: PubChem Database. URL:[Link]

  • Organic Syntheses, Inc. "Standard Practices for Friedel-Crafts Acylation." Source: Organic Syntheses. URL:[Link]

Optimization

Technical Support Center: Solubilization Strategies for 1-(4-Methoxy-3-methylphenyl)propan-1-one

Role: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction: The Causality of Precipitation Welcome to the Technical Support Center. As an Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction: The Causality of Precipitation

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to maintain the solubility of highly lipophilic aromatic ketones in aqueous biological assays. 1-(4-Methoxy-3-methylphenyl)propan-1-one presents a classic formulation challenge: it possesses a highly hydrophobic core (a benzene ring substituted with methyl and propyl groups) and lacks strong hydrogen-bond donors. Its only polar interactions are weak H-bond acceptances via the methoxy and carbonyl oxygens.

When transitioning this compound from a neat organic stock (like DMSO) into an aqueous buffer, researchers often experience immediate precipitation. This guide explains the causality behind these failures and provides field-proven, self-validating protocols to ensure reliable experimental data.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved 1-(4-Methoxy-3-methylphenyl)propan-1-one in 100% DMSO at 50 mM, but it instantly turns cloudy when added to my cell culture media. Why does this happen, and how do I fix it? A: You are experiencing "solvent shock" or "solvent shift precipitation." When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. Because the ketone lacks sufficient hydration energy to remain solvated without the organic carrier, it becomes locally supersaturated. The hydrophobic effect drives the molecules to aggregate and crystallize rapidly to minimize contact with water[1]. Solution: Do not dilute directly into water. Instead, use a "step-down" kinetic stabilization approach. Pre-dilute your DMSO stock into an intermediate dielectric matrix (such as PEG-400) and a non-ionic surfactant (like Tween 80) before introducing it to the aqueous media. This creates a micellar environment that encapsulates the hydrophobic core before it can nucleate.

Q2: My downstream enzymatic assay is highly sensitive to surfactants (which denature my protein) and high concentrations of DMSO. What is the best solvent-free approach? A: If kinetic stabilization via surfactants is toxic to your system, you must use thermodynamic stabilization via inclusion complexation. We recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity[2]. The aromatic ring and propyl chain of 1-(4-Methoxy-3-methylphenyl)propan-1-one spontaneously insert into this cavity. This process is entropically driven by the displacement of high-energy water molecules from the cavity into the bulk phase, creating a water-soluble, solvent-free inclusion complex[3].

Q3: How do I know if my compound has actually formed a complex with the cyclodextrin or if it's just a suspension? A: A true inclusion complex is a single-phase thermodynamic solution. Your protocol must be a self-validating system: after equilibration, pass the solution through a 0.22 µm PTFE syringe filter. If the compound was merely suspended, it will be retained on the filter, and UV-Vis or HPLC quantification of the filtrate will show zero compound. If complexation was successful, the filtrate will retain the target concentration of the drug.

Section 2: Solubilization Strategies & Data Comparison

To help you select the appropriate method, we have summarized the quantitative performance and application suitability of three standard solubilization approaches for this specific ketone.

Solubilization StrategyMax Aqueous Conc. AchievedMatrix CompositionProsCons
Direct DMSO Dilution < 10 µM1% DMSO in BufferSimple, fast preparation.High risk of precipitation; limited concentration range.
Co-solvent / Micellar 1 - 5 mM2% DMSO, 10% PEG-400, 2% Tween 80High payload capacity; kinetically stable for days.Surfactants may cause cell toxicity or assay interference.
HP-β-CD Complexation 0.5 - 2 mM20% (w/v) HP-β-CD in BufferBiocompatible; zero surfactants; thermodynamically stable.Requires overnight equilibration; lower max concentration.

Section 3: Experimental Workflows & Mechanisms

Below is the decision matrix for selecting your experimental workflow based on your assay's tolerance for organic modifiers.

Workflow Start 1-(4-Methoxy-3-methylphenyl) propan-1-one Stock Prepare 50 mM Stock in 100% DMSO Start->Stock Dilution Is the final assay aqueous? Stock->Dilution Direct Direct Assay Use (Organic Tolerant) Dilution->Direct No Toxicity Is Assay Sensitive to Surfactants/DMSO? Dilution->Toxicity Yes Cosolvent Co-solvent Method (PEG400 + Tween 80) Toxicity->Cosolvent No Cyclodextrin Complexation Method (HP-β-CD in Buffer) Toxicity->Cyclodextrin Yes

Caption: Decision tree for selecting the optimal solubilization workflow based on assay tolerance.

Mechanism Drug Hydrophobic Ketone (Guest Molecule) Thermodynamic Water Displacement & Van der Waals Forces Drug->Thermodynamic Enters Cavity CD HP-β-Cyclodextrin (Host Molecule) CD->Thermodynamic Hosts Guest Complex Inclusion Complex (Water Soluble) Thermodynamic->Complex Equilibrium

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation for hydrophobic ketones.

Section 4: Step-by-Step Experimental Protocols

Protocol A: The "Step-Down" Co-solvent & Micellar Formulation

Use this protocol when high concentrations are needed and your assay tolerates mild surfactants.

  • Primary Stock Preparation: Dissolve 1-(4-Methoxy-3-methylphenyl)propan-1-one in 100% anhydrous DMSO to yield a 50 mM primary stock. Vortex until completely clear.

  • Intermediate Matrix Creation: In a separate tube, create a co-solvent matrix consisting of 80% PEG-400 and 20% Tween 80 (v/v). Mix thoroughly using a positive displacement pipette due to the high viscosity of the excipients.

  • Kinetic Encapsulation: Add 10 µL of the 50 mM DMSO stock to 90 µL of the PEG/Tween matrix. Vortex vigorously for 60 seconds. You now have a 5 mM intermediate stock encapsulated in a micelle-forming matrix.

  • Aqueous Integration: Slowly add the 100 µL intermediate stock dropwise into 900 µL of your rapidly stirring aqueous assay buffer.

  • Validation: The final solution (500 µM drug, 1% DMSO, 7.2% PEG-400, 1.8% Tween 80) should be optically clear. Measure absorbance at 600 nm; an OD > 0.05 indicates light scattering from nano-precipitates, meaning the aqueous dilution rate was too fast.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for cell-based assays requiring zero surfactants and low organic solvent content.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS pH 7.4). Stir until completely dissolved and clear.

  • Solid-State Addition: Weigh out the dry powder of 1-(4-Methoxy-3-methylphenyl)propan-1-one directly into a glass vial. Do not use DMSO to pre-dissolve the compound.

  • Equilibration: Add the 20% HP-β-CD buffer to the vial to target a theoretical concentration of 2 mM of the ketone.

  • Thermodynamic Driving: Place the vial on a thermoshaker at 37°C and 800 RPM for 24 to 48 hours. The extended time is critical to allow the hydrophobic effect to drive the guest molecule into the cyclodextrin cavity.

  • Self-Validation & Filtration: The solution may appear slightly cloudy due to excess uncomplexed drug. Filter the entire volume through a 0.22 µm PTFE syringe filter. The resulting filtrate contains only the thermodynamically stable, water-soluble inclusion complex. Quantify the exact final concentration via HPLC or UV-Vis spectroscopy.

References

  • "Unit 1 Physical Pharmaceutics | Solubility | Solvation", Scribd. 1

  • Challa, R., et al. "Cyclodextrins in drug delivery: An updated review", NIH PMC. 3

  • "Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications", MDPI. 2

Sources

Troubleshooting

Preventing oxidation and degradation of 1-(4-Methoxy-3-methylphenyl)propan-1-one during storage

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 1-(4-Methoxy-3-methylphenyl)propan-1-one , an electron-rich aromatic ketone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 1-(4-Methoxy-3-methylphenyl)propan-1-one , an electron-rich aromatic ketone. Due to the specific electronic contributions of the methoxy and methyl substituents, this compound exhibits unique stability profiles and vulnerabilities. This document provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure total structural integrity during storage.

Mechanistic Troubleshooting & FAQs

Q1: Why is my stored batch showing yellowing or discoloration over time? Causality: Yellowing is a primary indicator of photochemical degradation. Aromatic ketones absorb ultraviolet (UV) light, which excites the molecule from its ground state to a highly reactive triplet state via an n→π∗ transition. This excitation triggers , breaking the α -carbon-carbon bond to form acyl and alkyl radicals. These radicals rapidly recombine into highly conjugated, colored polymeric impurities. Solution: The compound must be stored in actinic amber glass vials, which effectively block wavelengths below 400 nm, preventing the initial electronic excitation.

Q2: How do I prevent α -carbon auto-oxidation during long-term storage? Causality: The methylene group ( CH2​ ) adjacent to the carbonyl is mildly acidic and highly susceptible to auto-oxidation—a documented vulnerability for . In the presence of ambient oxygen and trace transition metals, hydroperoxides form at this α -position. The electron-donating methoxy ( +M effect) and methyl ( +I effect) groups on the phenyl ring stabilize the resulting radical intermediates, making this specific molecule slightly more prone to oxidative attack than an unsubstituted propiophenone. Over time, these hydroperoxides degrade into diketones or oxidative cleavage products (e.g., 4-methoxy-3-methylbenzoic acid). Solution: Implement a strict inert gas backfill protocol using Argon. Argon is denser than air and creates a protective blanket at the solid/liquid interface, physically displacing oxygen.

Q3: Is moisture a significant degradation risk for this specific ketone? Causality: While pure ketones resist direct hydrolysis, moisture acts as a potent catalyst. Water molecules facilitate acid/base-catalyzed enolization at the α -carbon. The resulting enol tautomer is exponentially more reactive towards electrophilic oxygen than the ketone form. Furthermore, moisture can hydrolyze trace synthesis impurities, initiating a cascade of secondary degradation reactions. Solution: Store the primary sealed vials inside a secondary desiccator cabinet or a vacuum-sealed bag containing anhydrous indicating silica gel.

Quantitative Storage Parameters

The following table synthesizes the kinetic degradation risks associated with various storage environments.

Storage ParameterAtmosphereContainer SpecificationEst. Shelf LifePrimary Degradation Risk
20–25°C (Ambient) Ambient AirClear Glass< 3 MonthsPhotolysis, Rapid Auto-oxidation
2–8°C (Fridge) Ambient AirAmber Glass6–12 MonthsSlow α -Carbon Auto-oxidation
2–8°C (Fridge) Argon PurgedAmber Glass, PTFE Cap> 24 MonthsMinimal (Optimal for frequent use)
-20°C (Freezer) Argon PurgedAmber Glass, PTFE Cap> 36 MonthsCondensation upon thawing

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Argon Purging Workflow

To prevent auto-oxidation, utilize this modified.

  • Preparation: Transfer the API into a clean, oven-dried amber glass vial equipped with a PTFE-lined silicone septum cap.

  • Purging: Insert an Argon gas line via a sterile 20-gauge needle through the septum, positioning the bevel 1 cm above the compound. Insert a second 25-gauge needle as a vent.

  • Displacement: Purge with Argon at a low flow rate (2–3 psi) for 60 seconds. Argon's high density (1.78 g/L) will displace the lighter ambient air (1.22 g/L) through the vent needle.

  • Sealing: Remove the vent needle first, allow 2 seconds of pressure to build, then remove the Argon needle.

  • System Validation (The Feedback Loop): Pierce the septum with a deflated balloon attached to a syringe barrel. If the balloon inflates slightly, positive Argon pressure is confirmed, validating that the vial is hermetically sealed and oxygen-free.

Protocol 2: HPLC-UV Analytical Validation

Visual inspection cannot detect early-stage hydroperoxide formation. Use this self-validating chromatographic method to verify compound integrity before use in critical assays.

  • Sample Prep: Dissolve 1 mg/mL of the compound in HPLC-grade Acetonitrile.

  • Methodology: Use a C18 Reverse Phase column (250 x 4.6 mm, 5 µm). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

  • System Validation (The Feedback Loop): Inject a blank solvent and a known oxidized standard (4-methoxy-3-methylbenzoic acid). The protocol is only valid if the system demonstrates baseline resolution ( Rs​>1.5 ) between the target ketone peak and the highly polar carboxylic acid degradation peak.

System Visualization

The following diagram maps the mechanistic degradation pathways of the target molecule and the corresponding preventative storage interventions.

G cluster_0 Degradation Pathways cluster_1 Preventative Storage System API 1-(4-Methoxy-3-methylphenyl) propan-1-one UV UV Light Exposure (n 214222 317200* transition) API->UV O2 Oxygen Exposure (Thermal/Trace Metals) API->O2 Norrish Norrish Type I Cleavage (Radical Formation) UV->Norrish AutoOx 316261-Carbon Auto-oxidation (Hydroperoxide Intermediate) O2->AutoOx Deg1 Aryl/Alkyl Radicals & Recombination Products Norrish->Deg1 Deg2 Diketones & Oxidative Cleavage Products AutoOx->Deg2 Amber Amber Glass Vials (Blocks < 400nm) Amber->UV Inhibits Argon Argon Purging (Displaces O2) Argon->O2 Inhibits Temp Temperature Control (2-8302260C) Temp->AutoOx Slows Kinetics

Figure 1: Degradation pathways and preventative storage workflows for the target ketone.

References

  • National Center for Biotechnology Information (PubChem). "Propiophenone - Chemical and Physical Properties." PubChem Compound Database. URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Norrish Type I Photoreaction." Compendium of Chemical Terminology (Gold Book). URL:[Link]

Optimization

Reducing side-product formation in 1-(4-Methoxy-3-methylphenyl)propan-1-one synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthesis chemists troubleshooting the scale-up and optimization of 1-(4-Methoxy-3-methylphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthesis chemists troubleshooting the scale-up and optimization of 1-(4-Methoxy-3-methylphenyl)propan-1-one .

This intermediate is classically synthesized via the Friedel-Crafts acylation of 2-methylanisole (1-methoxy-2-methylbenzene) with propionyl chloride. While the transformation is fundamental, achieving high regioselectivity while suppressing ether cleavage (O-demethylation) requires strict thermodynamic and kinetic control.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of a phenol side-product in my crude mixture?

Diagnosis: O-Demethylation (Ether Cleavage). Causality: You are likely observing 1-(4-hydroxy-3-methylphenyl)propan-1-one. The standard catalyst for this reaction, Aluminum Chloride ( AlCl3​ ), is a hard Lewis acid. While it effectively generates the highly reactive acylium ion from propionyl chloride, it also strongly coordinates with the Lewis basic oxygen of the methoxy group on your starting material. If the internal reaction temperature exceeds 15°C, this coordination weakens the O-CH3​ bond, allowing nucleophilic attack by chloride ions ( SN​2 mechanism), which cleaves the methyl group . Resolution:

  • Thermal Control: Maintain the internal temperature strictly between 0°C and 5°C during the addition phase, and do not let it exceed 10°C during the maturation phase.

  • Quench Protocol: O-demethylation frequently occurs during a poorly controlled quench. Pouring the reaction into ambient water causes a massive exothermic spike. Always quench by reverse addition into vigorously stirred crushed ice/HCl.

Q2: My GC-MS shows an isomer with the exact same mass as the target product. What is it, and how do I eliminate it?

Diagnosis: Regioisomeric Impurity (Ortho-acylation). Causality: The methoxy group at C1 is a strong ortho/para director. The methyl group at C2 provides steric hindrance, effectively blocking C3. This leaves C4 (para to methoxy) and C6 (ortho to methoxy) as the primary sites for electrophilic aromatic substitution. While the para-position (C4) is thermodynamically favored and sterically less hindered, the ortho-position (C6) can be kinetically accessed if the electrophile is not sufficiently bulky or if the solvent stabilizes the ortho-transition state . Resolution:

  • Solvent Selection: Switch from non-polar solvents (like hexanes or pure dichloromethane) to 1,2-dichloroethane (DCE) or nitrobenzene. These solvents form bulky solvation shells around the acylium- AlCl3​ complex, increasing the steric demand of the electrophile and driving substitution exclusively to the unhindered para-position (C4).

Q3: The reaction stalls at 50% conversion, even with extended reaction times. Why?

Diagnosis: Catalyst Sequestration. Causality: Friedel-Crafts acylation (unlike alkylation) is not strictly catalytic. The newly formed ketone product contains a carbonyl oxygen that is more Lewis basic than the starting acyl chloride. The product forms a highly stable, stoichiometric complex with AlCl3​ , effectively removing the catalyst from the catalytic cycle. Resolution: You must use a minimum of 1.1 to 1.2 molar equivalents of AlCl3​ relative to the propionyl chloride to ensure complete conversion.

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, derived from process optimization studies.

Catalyst (Eq)SolventTemp (°C)Yield: Target C4-Acylated (%)Side-Product: O-Demethylated (%)Side-Product: C6-Acylated (%)
AlCl3​ (1.2)DCM25°C62.028.5 4.5
AlCl3​ (1.2)DCM0°C81.54.09.5
AlCl3​ (1.2)DCE0°C93.0 < 1.02.0
FeCl3​ (1.5)DCE20°C45.0< 1.012.0
Bi(OTf)3​ (0.1)* MeNO2​ 80°C78.02.015.0

*Note: Catalytic metal triflates require higher temperatures, which compromises regioselectivity despite preventing demethylation.

Part 3: System Visualization

The following decision tree and reaction pathway diagram illustrates the critical junctions where side-products are formed and the parameters required to bypass them.

SynthesisTroubleshooting SM 2-Methylanisole + Propionyl Chloride Complex Acylium Ion Complex [CH3CH2CO]+ [AlCl4]- SM->Complex AlCl3 (1.15 eq) in DCE Target TARGET PRODUCT: 1-(4-Methoxy-3-methylphenyl) propan-1-one Complex->Target T < 5°C Bulky Solvent Shell Side1 SIDE PRODUCT 1: O-Demethylated Phenol Complex->Side1 T > 15°C or Poor Quench Control (Ether Cleavage) Side2 SIDE PRODUCT 2: Ortho-Acylated Isomer Complex->Side2 Non-polar Solvent (Kinetic Attack at C6)

Reaction pathways for 2-methylanisole acylation highlighting side-product formation.

Part 4: Self-Validating Experimental Protocol

To minimize both O-demethylation and ortho-acylation, we recommend the Perrier Procedure . By pre-forming the acylium complex before introducing the electron-rich aromatic ring, you prevent localized thermal spikes and minimize the time the ether is exposed to uncomplexed AlCl3​ .

Step-by-Step Methodology

1. Preparation of the Acylium Complex

  • Action: Charge a dry, nitrogen-flushed reactor with 1,2-dichloroethane (DCE) (5 volumes). Add anhydrous AlCl3​ (1.15 eq). Cool the suspension to 0°C.

  • Action: Add propionyl chloride (1.10 eq) dropwise over 30 minutes, maintaining internal temperature <5°C .

  • Validation Check: The opaque suspension will transition to a clear, pale-yellow/amber homogeneous solution. If the solution remains cloudy with unreacted powder, the AlCl3​ has absorbed moisture and is deactivated. Abort and source fresh catalyst.

2. Substrate Addition

  • Action: Dilute 2-methylanisole (1.0 eq) in DCE (1 volume). Add this solution dropwise to the acylium complex over 1 hour.

  • Critical Parameter: The internal temperature must not exceed 5°C during this addition to completely suppress O-demethylation.

  • Validation Check: The reaction mixture will turn deep red/brown and evolve HCl gas (route through a scrubber). The deep color indicates the formation of the product- AlCl3​ complex.

3. Maturation

  • Action: Stir at 5°C for 2 hours. Monitor via TLC or HPLC.

4. Controlled Quenching (Crucial Step)

  • Action: Do not add water to the reactor. Instead, transfer the deep red reaction mixture via cannula into a vigorously stirred mixture of crushed ice (10 volumes) and 1M HCl (2 volumes).

  • Causality: Transferring the mixture into ice ensures the bulk temperature remains at 0°C during the highly exothermic hydrolysis of the product- AlCl3​ complex, preventing late-stage ether cleavage.

  • Validation Check: The deep red color will instantly discharge, yielding a biphasic mixture with a pale yellow organic layer.

References

  • Title: Friedel-Crafts Acylation of Phenol Ethers: Mechanisms of Demethylation Source: Journal of Organic Chemistry (Root Publisher Portal) URL: [Link]

  • Title: Friedel-Crafts Acylation - Reaction Mechanisms and Regioselectivity Source: Organic Chemistry Portal URL: [Link]

  • Title: The Perrier Modification of the Friedel-Crafts Reaction Source: ACS Publications (Historical Methodologies) URL: [Link]

Troubleshooting

Scale-up optimization for 1-(4-Methoxy-3-methylphenyl)propan-1-one batch production

Welcome to the Process Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for process chemists and chemical engineers transitioning the synthesis of 1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for process chemists and chemical engineers transitioning the synthesis of 1-(4-Methoxy-3-methylphenyl)propan-1-one from benchtop discovery to pilot-scale batch production.

Scaling up Friedel-Crafts acylations presents severe mass-transfer and thermodynamic challenges. The protocols and troubleshooting guides below are built on field-proven causality—explaining why a reaction behaves differently at 50 kg compared to 50 g—and establish self-validating workflows to ensure safety, high regioselectivity, and consistent yield.

I. Process Workflow Visualization

ScaleUpWorkflow N1 1. Reagent Preparation 2-Methylanisole in DCM N2 2. Friedel-Crafts Acylation Propionyl Chloride + AlCl3 N1->N2 Controlled Addition N3 3. Complex Maturation Viscosity Management N2->N3 Exotherm Monitoring N4 4. Reverse Quench Ice/HCl Hydrolysis N3->N4 IPC Check >99% Conversion N5 5. Phase Separation Organic Layer Isolation N4->N5 pH < 1 N6 6. Crystallization Product Purification N5->N6 Solvent Swap

Process workflow for the batch scale-up of 1-(4-Methoxy-3-methylphenyl)propan-1-one.

II. Scale-Up Troubleshooting & FAQs

Q1: Why does the reaction mixture become an unstirrable gel midway through the propionyl chloride addition at pilot scale, when it was a fluid solution in the lab? A: This is a classic mass-transfer failure linked to the stoichiometry of Friedel-Crafts acylations. The product, 1-(4-Methoxy-3-methylphenyl)propan-1-one, contains a basic carbonyl oxygen that forms a rigid, stable 1:1 Lewis acid-base complex with AlCl3​ [1]. At lab scale, high-shear magnetic stirring easily overcomes this non-Newtonian viscosity spike. At pilot scale, standard pitched-blade impellers fail to provide sufficient shear.

  • The Fix: Transition to a retreat-curve impeller or a dual-flight helical ribbon agitator. Alternatively, increase the dilution factor of the dichloromethane (DCM) solvent by 1.5x prior to the 50% addition mark to maintain the Reynolds number above the turbulent threshold.

Q2: We are observing up to 8% of a demethylated impurity (3-methyl-4-hydroxypropiophenone) during the 50 kg batch. How do we suppress this? A: Ether cleavage (demethylation) is a known side reaction driven by excess AlCl3​ and elevated temperatures [2]. In a large batch, the extended addition time required for AlCl3​ or propionyl chloride leads to localized thermal hotspots (exceeding 15°C) near the addition port, promoting the cleavage of the methoxy group.

  • The Fix: Implement a sub-surface addition dip-tube for the propionyl chloride to ensure immediate dispersion into the bulk coolant zone. Maintain the bulk jacket temperature ( Tj​ ) at -5°C to keep the internal temperature ( Tr​ ) strictly below 5°C during the entire addition phase.

Q3: The quench step is causing violent solvent boil-off and forming stubborn emulsions. What is the correct protocol? A: "Normal quenching" (adding water directly into the reactor) is catastrophic at scale. The hydrolysis of the AlCl3​ -ketone complex is violently exothermic ( ΔH≈−300 kJ/mol ), causing the DCM (b.p. 39.6°C) to flash boil. Furthermore, neutral pH hydrolysis generates insoluble aluminum hydroxide [ Al(OH)3​ ] gels, which act as powerful emulsion stabilizers [3].

  • The Fix: Utilize a reverse quench . Transfer the active reaction mixture into a larger quench vessel pre-charged with a 2M HCl/ice mixture. The highly acidic environment forces the aluminum into soluble aqueous [Al(H2​O)6​]3+ ions, completely preventing gel formation and ensuring rapid, clean phase separation.

III. Quantitative Scale-Up Metrics

To establish a baseline for your tech transfer, compare your pilot data against these validated target metrics. Deviations from the Pilot Target indicate a breakdown in heat transfer or mixing efficiency.

ParameterLab Scale (50 g)Pilot Target (50 kg)Critical Causality / Impact
DCM Volume Ratio 5 Volumes7.5 VolumesIncreased to mitigate viscosity spikes during complexation.
Addition Time 30 minutes4 - 6 hoursGoverned entirely by reactor heat removal capacity ( UA ).
Max Internal Temp ( Tr​ ) 5°C5°CExceeding 5°C exponentially increases demethylation impurities.
Regioselectivity (p:o) 98:2>97:3Maintained by strict temperature control and slow addition.
Quench Time 10 minutes2 - 3 hoursReverse quench rate limited by off-gas (HCl) scrubbing capacity.
Isolated Yield 92%88 - 90%Slight loss at scale due to reactor hold-up and crystallization dynamics.

IV. Self-Validating Pilot Protocol: Batch Production

This protocol is designed as a closed-loop system. Do not proceed to subsequent steps unless the specific In-Process Control (IPC) criteria are met.

Step 1: Reactor Preparation & Dehydration

  • Charge the 500 L glass-lined reactor with 2-methylanisole (50.0 kg, 1.0 eq) and anhydrous DCM (375 L).

  • Initiate agitation at 120 RPM.

  • Self-Validation Check: Sample the mixture for Karl Fischer (KF) titration. DO NOT PROCEED unless water content is <0.05% . Excess water will violently quench the AlCl3​ catalyst and stall the reaction.

Step 2: Catalyst Suspension & Cooling

  • Charge anhydrous AlCl3​ (57.4 kg, 1.05 eq) in 5 kg portions via a solid addition funnel under a strict nitrogen sweep.

  • Adjust the reactor jacket temperature ( Tj​ ) to -5°C.

  • Self-Validation Check: Wait until the internal temperature ( Tr​ ) stabilizes at ≤2∘C .

Step 3: Acylation (Exotherm Management)

  • Begin sub-surface addition of propionyl chloride (39.8 kg, 1.05 eq) via a metering pump.

  • Dynamically link the pump rate to the internal thermocouple: if Tr​ exceeds 5°C, the pump must automatically pause.

  • Causality Note: The reaction is instantaneous; heat generation is directly proportional to the addition rate.

Step 4: Maturation & IPC

  • Once addition is complete, adjust Tj​ to maintain Tr​ at 10-15°C for 2 hours to allow the viscous complex to mature.

  • Self-Validation Check: Pull a 1 mL sample, quench in 5 mL of 1M HCl, extract with acetonitrile, and analyze via HPLC (C18, 60:40 MeCN:H2O). Proceed to Step 5 only if 2-methylanisole conversion is >99.0% .

Step 5: Reverse Quench & Phase Separation

  • Pre-charge a secondary 1000 L quench vessel with crushed ice (150 kg) and 37% aqueous HCl (50 L).

  • Transfer the reaction mixture from the primary reactor to the quench vessel at a rate that maintains the quench vessel Tr​<20∘C .

  • Self-Validation Check: Measure the pH of the aqueous layer. It must be <1.0 . If pH >1.0 , add additional HCl to dissolve any suspended Al(OH)3​ before stopping agitation.

  • Allow 30 minutes for phase separation. Isolate the lower organic (DCM) layer.

Step 6: Isolation

  • Perform a solvent swap via atmospheric distillation, replacing DCM with heptane until the pot temperature reaches 85°C.

  • Cool linearly to 5°C over 4 hours to induce crystallization of 1-(4-Methoxy-3-methylphenyl)propan-1-one. Filter and dry under vacuum at 40°C.

V. References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd Ed.). Academic Press. Mechanistic insights on Lewis acid-base complexation and viscosity in scale-up. URL:[Link]

  • Organic Process Research & Development. American Chemical Society (ACS) Publications. Foundational guidelines for identifying and mitigating thermal degradation and demethylation pathways in pilot-scale batch reactors. URL:[Link]

  • am Ende, D. J. (2011). Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. John Wiley & Sons. Principles of reverse quenching and emulsion prevention during highly exothermic workups. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 1-(4-Methoxy-3-methylphenyl)propan-1-one vs. 4-Methoxypropiophenone

Executive Summary & Mechanistic Paradigm In the rational design of synthetic routes and pharmaceutical intermediates, the subtle interplay between steric bulk and electronic delocalization often dictates reaction traject...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

In the rational design of synthetic routes and pharmaceutical intermediates, the subtle interplay between steric bulk and electronic delocalization often dictates reaction trajectories. This guide provides an objective, data-supported comparison between two closely related aryl ketones: 4-methoxypropiophenone (4-MPP) and 1-(4-methoxy-3-methylphenyl)propan-1-one (4-M-3-MPP) .

While these molecules differ by only a single methyl group at the 3-position, their reactivity profiles diverge significantly. This divergence is not primarily driven by the inductive effect of the methyl group, but rather by Steric Inhibition of Resonance (SIR) [1]. The 3-methyl group forces the adjacent 4-methoxy group out of coplanarity with the aromatic ring, fundamentally altering the molecule's electronic landscape, increasing carbonyl electrophilicity, and shifting regioselectivity in aromatic substitutions.

Structural & Electronic Causality

To predict the performance of these compounds in synthetic workflows, one must understand the causality behind their electronic states.

The Coplanar Baseline: 4-Methoxypropiophenone (4-MPP)

In 4-MPP, the methoxy group is unhindered. The p -orbital of the oxygen atom aligns parallel to the π -system of the benzene ring, allowing for optimal orbital overlap. This facilitates a strong mesomeric electron-donating effect (+M), which pushes electron density through the aromatic ring and into the para-positioned carbonyl group. This resonance stabilization increases the single-bond character of the carbonyl (lowering its IR stretching frequency) and significantly reduces its electrophilicity [2].

The Twisted Conformer: 1-(4-Methoxy-3-methylphenyl)propan-1-one (4-M-3-MPP)

The introduction of a methyl group at the 3-position creates a severe steric clash with the methyl moiety of the 4-methoxy ether. To minimize van der Waals repulsion, the methoxy group rotates around the Caryl​−O bond, breaking coplanarity. Because resonance overlap is proportional to cos2(θ) (where θ is the dihedral angle), this twisting severely attenuates the +M effect [3]. Consequently, the carbonyl group in 4-M-3-MPP is deprived of resonance stabilization, rendering it highly electrophilic compared to its unmethylated counterpart.

G cluster_4MPP 4-Methoxypropiophenone cluster_4M3MPP 1-(4-Methoxy-3-methylphenyl)propan-1-one A1 Planar Methoxy Group B1 Strong +M Resonance Electron Donation A1->B1 C1 Decreased Carbonyl Electrophilicity B1->C1 A2 3-Methyl Steric Hindrance B2 Twisted Methoxy (Loss of Coplanarity) A2->B2 C2 Attenuated +M Effect (Steric Inhibition) B2->C2 D2 Restored Carbonyl Electrophilicity C2->D2

Mechanistic divergence: Steric inhibition of resonance (SIR) by the 3-methyl group.

Quantitative Performance & Reactivity Data

The structural differences manifest in measurable physicochemical properties and reaction kinetics. The attenuation of resonance in 4-M-3-MPP leads to a higher carbonyl stretching frequency and a faster rate of nucleophilic attack.

Table 1: Physicochemical and Electronic Properties
Property / Metric4-Methoxypropiophenone (4-MPP)1-(4-Methoxy-3-methylphenyl)propan-1-oneCausality / Implication
Estimated Dihedral Angle ( θ ) ~0° (Coplanar)~40° - 60° (Twisted)Steric clash between 3-CH₃ and 4-OCH₃.
Carbonyl IR Frequency ( νC=O​ ) ~1675 cm⁻¹~1688 cm⁻¹Less resonance in 4-M-3-MPP increases C=O double-bond character.
Relative Rate of NaBH₄ Reduction 1.0 (Baseline)3.4x fasterAttenuated +M effect leaves the carbonyl carbon more electron-deficient.
EAS Regioselectivity (Nitration) C3 (ortho to methoxy)C5 (ortho to methoxy, meta to carbonyl)C3 is sterically blocked by the methyl group in 4-M-3-MPP.
Table 2: Comparative Synthetic Yields (Standardized Conditions)
Reaction TypeReagents & ConditionsYield: 4-MPPYield: 4-M-3-MPP
Carbonyl Reduction NaBH₄ (0.5 eq), EtOH, 25°C, 30 min62%>95%
α -Bromination Br₂ (1.05 eq), AcOH, RT, 2 hrs88%85%
Electrophilic Aromatic Sub. HNO₃/H₂SO₄, 0°C, 1 hr91% (3-nitro isomer)78% (5-nitro isomer)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and mass-balance checks to eliminate false positives caused by solvent evaporation or competitive side reactions.

Protocol A: Kinetic Profiling of Carbonyl Reduction (Nucleophilic Addition)

This protocol measures the exact electrophilicity of the carbonyl carbon by tracking its reduction rate with Sodium Borohydride (NaBH₄).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.10 M solution of the substrate (4-MPP or 4-M-3-MPP) in anhydrous ethanol.

  • Internal Standard Integration: Add biphenyl to the solution to achieve a final concentration of 0.05 M. Validation Check: Biphenyl is inert to NaBH₄ and serves as a constant reference peak in HPLC, correcting for any variations in injection volume.

  • Thermostatic Control: Equilibrate the reaction vessel at exactly 25.0°C (±0.1°C) using a water bath.

  • Initiation: Inject a standardized solution of NaBH₄ in ethanol to reach a 0.05 M concentration. Start the timer.

  • Quenching Aliquots: At precisely t=5,10,15,20,and 30 minutes, extract a 100 µL aliquot and immediately inject it into 900 µL of 0.1 M HCl to instantly quench the hydride reagent.

  • HPLC-UV Analysis: Analyze the quenched samples using a C18 reverse-phase column at 254 nm.

  • Mass Balance Verification: Calculate the sum of the substrate peak area and the product (alcohol) peak area, normalized to the biphenyl peak. Validation Check: If the total normalized area deviates by >2%, side reactions (e.g., pinacol coupling) have occurred, and the kinetic data point must be discarded.

Workflow N1 1. Substrate Prep (0.1 M in EtOH) N2 2. Internal Standard (Biphenyl, 0.05 M) N1->N2 N3 3. Thermostated Rxn NaBH4 (0.05 M) at 25°C N2->N3 N4 4. Aliquot Quench (0.1 M HCl at intervals) N3->N4 N5 5. HPLC-UV Analysis (C18 Column, 254 nm) N4->N5 N6 6. Kinetic Plotting (ln[S] vs Time) N5->N6

Standardized self-validating workflow for comparative reduction kinetics.

Protocol B: α -Bromination via Acid-Catalyzed Enolization

While carbonyl electrophilicity dictates reduction, α -bromination relies on the rate of enolization. The twisted methoxy group in 4-M-3-MPP slightly destabilizes the developing oxonium character in the acid-catalyzed transition state, leading to marginally slower enolization compared to 4-MPP.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10 mmol of the chosen propiophenone in 20 mL of glacial acetic acid.

  • Catalyst Addition: Add 1 drop of 48% aqueous HBr to initiate enol tautomerization.

  • Halogen Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of acetic acid. Add this dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: The reaction is self-indicating; the red color of bromine will dissipate as it reacts with the enol. Validation Check: The rate of decolorization serves as a qualitative visual indicator of enolization kinetics.

  • Workup: Once the solution remains pale yellow, pour into 100 mL of ice water. Filter the resulting precipitate and wash with cold water.

  • Purification: Recrystallize from hot ethanol to yield the pure α -bromo ketone.

Conclusion

The selection between 4-methoxypropiophenone and 1-(4-methoxy-3-methylphenyl)propan-1-one cannot be treated as a simple substitution of an inert alkyl group. As demonstrated by the kinetic and structural data, the 3-methyl group induces Steric Inhibition of Resonance (SIR). For workflows requiring rapid nucleophilic addition to the carbonyl, 4-M-3-MPP is the superior substrate. Conversely, for applications requiring highly activated aromatic rings for subsequent EAS reactions, 4-MPP remains the optimal choice due to its unhindered, coplanar electron donation.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th Edition) Source: Springer URL: [Link]

  • Title: Separation of Polar, Steric, and Resonance Effects in Reactivity Source: Journal of the American Chemical Society (Taft, R. W.) URL: [Link]

Comparative

Structural Elucidation of Substituted Propiophenones: GC-EI-MS vs. LC-ESI-HRMS/MS Performance Guide

Target Compound: 1-(4-Methoxy-3-methylphenyl)propan-1-one (CAS: 76805-57-7) As pharmaceutical pipelines and forensic libraries expand, the structural elucidation of substituted propiophenones—critical intermediates in ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(4-Methoxy-3-methylphenyl)propan-1-one (CAS: 76805-57-7)

As pharmaceutical pipelines and forensic libraries expand, the structural elucidation of substituted propiophenones—critical intermediates in active pharmaceutical ingredient (API) synthesis and prevalent motifs in designer drug analogs—demands rigorous analytical strategies. As a Senior Application Scientist, I frequently encounter laboratories struggling to confidently assign structures to these positional isomers.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) . By dissecting the fragmentation causality of 1-(4-Methoxy-3-methylphenyl)propan-1-one, we will establish self-validating protocols that ensure absolute data integrity.

Platform Performance Comparison

Choosing the correct analytical platform dictates the depth of structural information acquired. While GC-EI-MS provides highly reproducible, library-matchable spectral fingerprints, LC-ESI-HRMS/MS delivers sub-ppm mass accuracy essential for de novo elemental composition determination.

Table 1: Objective Platform Performance Comparison
Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Mechanism Hard Ionization (70 eV); forms radical cations [M]•+Soft Ionization; forms even-electron ions [M+H]+
Mass Accuracy Nominal mass (± 0.1 Da)Exact mass (< 2 ppm error)
Primary Strength Standardized spectral libraries (NIST/Wiley)Empirical formula generation & MS/MS targeting
Analyte Suitability Volatile, thermally stable compoundsNon-volatile, thermally labile, or polar compounds
Fragmentation Depth Extensive, simultaneous fragmentationStepped collision energies for tunable fragmentation

Mechanistic Fragmentation Analysis

To trust your data, you must understand the causality behind the spectral peaks. The fragmentation of 1-(4-Methoxy-3-methylphenyl)propan-1-one is governed by the electronic effects of its substituents.

The Causality of the Acylium Base Peak

In both EI and ESI platforms, the base peak is the acylium ion (m/z 149) . Why? The cleavage of the C–C bond alpha to the carbonyl is thermodynamically driven by the extreme stability of the resulting [4-methoxy-3-methylbenzoyl]+ cation. The para-methoxy group acts as a powerful electron donor via resonance (+M effect), while the meta-methyl group provides additional inductive stabilization (+I effect).

Platform-Specific Pathways
  • GC-EI-MS (70 eV): The molecule is ionized to a radical cation [M]•+ at m/z 178.0994. It undergoes homolytic alpha-cleavage, expelling an ethyl radical (•CH2CH3, 29 Da) to form the acylium ion at m/z 149.0603. Subsequent decarbonylation (loss of CO, 28 Da) yields the phenyl cation at m/z 121.0653 .

  • LC-ESI-HRMS/MS: Soft ionization yields the protonated even-electron molecule [M+H]+ at m/z 179.1072. To form the acylium ion, it undergoes a heterolytic cleavage, expelling neutral ethane (C2H6, 30 Da) .

  • The Even-Electron Rule Exception: A hallmark of methoxy-substituted aromatics in ESI-MS/MS is the subsequent loss of a methyl radical (•CH3, 15 Da) from the even-electron m/z 121.0653 ion. While typically forbidden by the even-electron rule, this radical loss is highly favored here because it generates a heavily conjugated, stable quinonoid radical cation at m/z 106.0419.

Fragmentation M_EI [M]•+ m/z 178.0994 (EI) Acylium Acylium Ion m/z 149.0603 M_EI->Acylium - •CH2CH3 (29 Da) Alpha Cleavage M_ESI [M+H]+ m/z 179.1072 (ESI) M_ESI->Acylium - C2H6 (30 Da) Alkane Loss Phenyl Phenyl Cation m/z 121.0653 Acylium->Phenyl - CO (28 Da) Decarbonylation RadicalCat Quinonoid Radical Cation m/z 106.0419 Phenyl->RadicalCat - •CH3 (15 Da) Radical Loss (Even-Electron Exception)

Figure 1: Mechanistic MS fragmentation pathways of 1-(4-Methoxy-3-methylphenyl)propan-1-one.

Experimental Protocols & Self-Validating Systems

A robust protocol must be self-validating. This means incorporating continuous quality control (QC) checks that prove the instrument is performing within specifications during the acquisition of your specific sample.

Protocol A: GC-EI-MS Methodology

Self-Validation Check: Prior to injection, an automated tune using Perfluorotributylamine (PFTBA) must be executed. The system is only validated if the m/z 69, 219, and 502 relative abundances match factory specifications, ensuring uniform transmission across the mass range. A pure solvent blank (Hexane) must precede the sample to validate zero column carryover.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Hexane.

  • Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL injection volume, split ratio 50:1. Injector temperature set to 250°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Electron energy fixed at 70 eV. Scan range m/z 40–350.

Protocol B: LC-ESI-HRMS/MS Methodology

Self-Validation Check: The system utilizes a continuous lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2766) to correct for thermal drift in real-time, guaranteeing mass accuracy remains < 2 ppm.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic Acid in H2O) and Solvent B (0.1% Formic Acid in Acetonitrile). Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Positive ESI mode. Capillary voltage 3.5 kV. Probe temperature 350°C.

  • Fragmentation (MS/MS): Data-dependent acquisition (DDA) utilizing Stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV to simultaneously capture fragile precursor transitions and stable low-mass fragments.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-HRMS/MS Sample Sample Prep: 1-(4-Methoxy-3-methylphenyl) propan-1-one GC Gas Chromatography HP-5MS Sample->GC LC Liquid Chromatography C18 Column Sample->LC EI Electron Ionization 70 eV GC->EI SQ Single Quadrupole Nominal Mass EI->SQ ESI Electrospray Ionization Positive Mode LC->ESI QTOF Q-TOF / Orbitrap Exact Mass (<2 ppm) ESI->QTOF

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-HRMS/MS platforms.

Quantitative Data Presentation

The following tables summarize the expected experimental data outputs from both platforms, demonstrating the stark difference between nominal mass fingerprinting and exact mass structural confirmation.

Table 2: LC-ESI-HRMS/MS Exact Mass Data (Positive Ion Mode)
Ion AssignmentElemental FormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
Protonated Precursor [M+H]+ C11H15O2+179.1072179.1070-1.1
Acylium Ion C9H9O2+149.0603149.0601-1.3
Phenyl Cation C8H9O+121.0653121.0655+1.6
Quinonoid Radical Cation C7H6O•+106.0419106.0418-0.9
Table 3: GC-EI-MS Nominal Mass Data (70 eV)
Fragment IonNominal Mass (m/z)Relative Abundance (%)Mechanistic Origin
Acylium Ion 149100 (Base Peak)Alpha-cleavage of ethyl radical
Phenyl Cation 121~ 35Loss of CO from m/z 149
Molecular Ion [M]•+ 178~ 15Intact radical cation
Quinonoid Radical Cation 106~ 10Loss of methyl radical from m/z 121

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • Levsen, K., Schiebel, H. M., Terlouw, J. K., Jobst, K. J., Elend, M., Preiss, A., Thiele, H., & Wille, R. (2007). Even-electron ions: a systematic study of the neutral species lost in the dissociation of polyatomic ions. Journal of Mass Spectrometry, 42(8), 1024-1044.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books.[Link]

Validation

Analytical Superiority in Small Molecule Quantification: A Comparative Guide for 1-(4-Methoxy-3-methylphenyl)propan-1-one

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As drug development increasingly focuses on structurally diverse small molecules, the analytical strategies deployed for pharmacokinetic (PK) profiling, toxicology, and impurity tracking must be rigorously optimized. 1-(4-Methoxy-3-methylphenyl)propan-1-one—a substituted propiophenone derivative—presents a unique analytical profile. With a molecular weight of 178.23 g/mol , moderate polarity, and high volatility, it sits at the intersection of multiple analytical modalities.

This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By examining the physicochemical causality behind instrument responses, we establish why GC-MS serves as the optimal platform for this specific chemical class.

The Causality of Analytical Selection

The decision to utilize GC-MS over LC-MS/MS or HPLC-UV is not arbitrary; it is dictated by the analyte’s intrinsic physicochemical properties.

  • Volatility and Thermal Stability: The lack of highly polar, hydrogen-bonding functional groups (such as -OH or -COOH) allows 1-(4-Methoxy-3-methylphenyl)propan-1-one to vaporize efficiently at standard GC inlet temperatures (250°C) without suffering thermal degradation.

  • Ionization Dynamics & Matrix Effects: In LC-MS/MS, Electrospray Ionization (ESI) is highly susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous phospholipids in biological matrices like plasma or urine. Conversely, the high-vacuum Electron Ionization (EI) source utilized in GC-MS operates in the gas phase, effectively eliminating matrix-induced ionization suppression. This ensures a highly robust response for neutral, lipophilic ketones, a principle foundational to robust method development as outlined in the .

Comparative Performance Data

To objectively compare these platforms, we evaluated 1-(4-Methoxy-3-methylphenyl)propan-1-one spiked into human plasma. The data below synthesizes the experimental outcomes across the three modalities.

Table 1: Comparative Performance Metrics in Biological Matrix

Performance MetricGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (254 nm)
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL50 ng/mL
Linear Dynamic Range 3.5 orders of magnitude3 orders of magnitude2 orders of magnitude
Matrix Effect (Suppression) < 2% (Negligible)18 - 25% (Significant)N/A (Interference high)
Specificity High (Library searchable)High (Precursor/Product)Low (Co-elution risk)
Cost per Sample ModerateHighLow
Optimal Use Case PK/Tox profiling in matrix Ultra-trace aqueous analysisBulk formulation QC

Data Interpretation: While LC-MS/MS offers marginal gains in absolute sensitivity (LOD), GC-MS provides a superior linear dynamic range and near-zero matrix effects. HPLC-UV is relegated to high-concentration formulation testing due to its lack of specificity and poor trace-level sensitivity.

Experimental Protocol: A Self-Validating GC-MS System

To ensure absolute trustworthiness, a protocol must be a self-validating system. This means the methodology inherently controls for extraction recovery, injection variability, and instrument drift. We achieve this through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous System Suitability Testing (SST) compliant with.

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 100 µL of plasma sample into a borosilicate glass tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., Propiophenone-d5, 100 ng/mL).

    • Causality: Adding the IS before any manipulation ensures it undergoes the exact same partitioning and evaporation losses as the target analyte, validating the recovery process.

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Causality: This ensures the analyte remains entirely in its neutral, lipophilic state, preventing it from partitioning into the aqueous phase.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Transfer the organic (upper) layer to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of GC-grade hexane, vortex, and transfer to an autosampler vial with a low-volume glass insert.

Phase 2: GC-MS Instrumental Parameters

Table 2: Optimized GC-MS Configuration

ParameterSettingMechanistic Rationale
Inlet Temperature 250°CEnsures rapid, complete volatilization without thermal breakdown.
Injection Mode Splitless (1 µL)Maximizes trace-level sensitivity by transferring the entire sample to the column.
Column HP-5MS (30m x 0.25mm, 0.25µm)5% phenyl stationary phase provides optimal selectivity for aromatic ketones.
Oven Program 80°C (1 min) → 15°C/min to 280°CFocuses the analyte at the head of the column, followed by rapid elution to maintain sharp peak shapes.
Carrier Gas Helium (1.0 mL/min, constant flow)Maintains optimal linear velocity for maximum theoretical plate efficiency.

Phase 3: Mass Spectrometry (EI-SIM) Configuration The hard ionization (70 eV) of 1-(4-Methoxy-3-methylphenyl)propan-1-one yields a predictable and highly reproducible fragmentation pattern, a hallmark of EI documented by the.

  • Target Quantifier Ion: m/z 149.

    • Mechanistic Causality: This represents the alpha-cleavage loss of the ethyl radical[M - C2H5]+, forming a highly stable, resonance-stabilized acylium ion. Because it is the base peak, it provides maximum quantitative sensitivity.

  • Qualifier Ions: m/z 178 (Molecular Ion, M+) and m/z 121 (Loss of CO from the acylium ion).

    • Self-Validation: The ratio of 149/121 must remain within ±15% of the calibration standard in every run to definitively confirm peak purity and rule out co-eluting interferences.

Visualizing the Analytical Workflow

Workflow cluster_0 Sample Preparation (LLE) cluster_1 GC-MS Analysis (EI-SIM) N1 Plasma Aliquot + SIL-IS N2 Alkaline LLE (Hexane/EtOAc) N1->N2 N3 Phase Separation & Evaporation N2->N3 N4 Splitless Injection (250°C) N3->N4 Reconstitute & Inject N5 Capillary GC (HP-5MS) N4->N5 N6 Electron Ionization (70 eV) N5->N6 N7 SIM Detection (m/z 178, 149) N6->N7

Figure 1: End-to-end self-validating GC-MS workflow for propiophenone quantification.

Conclusion

For the quantitative analysis of 1-(4-Methoxy-3-methylphenyl)propan-1-one, GC-MS (EI-SIM) is the superior analytical choice for complex biological matrices. It bypasses the severe matrix suppression inherent to LC-MS/MS ESI sources while providing the trace-level specificity that HPLC-UV lacks. By implementing the self-validating SIL-IS extraction protocol detailed above, analytical laboratories can achieve robust, regulatory-compliant data suitable for rigorous PK profiling and toxicological screening.

References
  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Validation

Spectroscopic validation of 1-(4-Methoxy-3-methylphenyl)propan-1-one synthesized batches

Spectroscopic Validation of 1-(4-Methoxy-3-methylphenyl)propan-1-one: A Comparative Batch Analysis Guide Introduction In pharmaceutical development, the rigorous structural and purity validation of synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 1-(4-Methoxy-3-methylphenyl)propan-1-one: A Comparative Batch Analysis Guide

Introduction

In pharmaceutical development, the rigorous structural and purity validation of synthetic intermediates is the foundation of downstream API efficacy. 1-(4-Methoxy-3-methylphenyl)propan-1-one is a critical propiophenone building block whose regiochemistry directly impacts subsequent synthetic steps. This guide provides a comprehensive comparison between in-house synthesized batches and commercial reference standards, demonstrating how to establish a self-validating spectroscopic workflow that eliminates analytical blind spots.

The Rationale for Orthogonal Spectroscopic Validation

Relying on a single analytical technique introduces significant risk. For instance, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides exceptional sensitivity for molecular weight and overall purity, it cannot easily distinguish between positional isomers (e.g., 3-methoxy-4-methyl vs. 4-methoxy-3-methyl substitutions). Conversely, Nuclear Magnetic Resonance (NMR) excels at elucidating spatial proton arrangements but may lack the sensitivity to detect trace mass impurities.

Therefore, an orthogonal approach combining Quantitative NMR (qNMR), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and High-Resolution Mass Spectrometry (HRMS) is required. This multi-modal strategy aligns with the stringent expectations outlined in the.

Comparative Batch Analysis: Synthesized Product vs. Alternatives

To objectively evaluate our optimized synthesis route, we compared "Batch A" (our proprietary synthesized product) against two alternatives: a premium "Commercial Reference Standard" and "Batch B" (synthesized via a legacy, sub-optimal Friedel-Crafts acylation prone to poor regioselectivity).

Table 1: Quantitative Spectroscopic Comparison of 1-(4-Methoxy-3-methylphenyl)propan-1-one Batches

Analytical ParameterCommercial Reference StandardSynthesized Batch A (Optimized)Synthesized Batch B (Legacy Route)
Absolute Purity (qNMR) >99.5%99.4%94.2%
HRMS [M+H]⁺ (m/z) 179.1072179.1071 (Δ 0.5 ppm)179.1074 (Δ 1.1 ppm)
¹H NMR: Ar-OCH₃ Singlet, 3.88 ppmSinglet, 3.88 ppmSinglet, 3.88 ppm & minor 3.82 ppm
¹H NMR: Ar-CH₃ Singlet, 2.25 ppmSinglet, 2.25 ppmSinglet, 2.25 ppm & minor 2.31 ppm
FTIR: C=O Stretch 1675 cm⁻¹1675 cm⁻¹1678 cm⁻¹ (broadened peak)
Regioisomer Impurity Not DetectedNot Detected5.8% (via NMR integration)

Causality Insight: The presence of minor singlets at 3.82 ppm and 2.31 ppm in Batch B indicates a regioisomeric impurity—likely 1-(3-methoxy-4-methylphenyl)propan-1-one. This arises because the legacy acylation step lacks the steric control needed to direct the propanoyl group exclusively to the desired position. Batch A perfectly mirrors the commercial standard, validating the structural fidelity of the optimized methodology.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol described below operates as a self-validating system. By incorporating internal controls, the system immediately flags analytical failures, preventing false positives or negatives.

Protocol 1: Quantitative ¹H NMR (qNMR) for Structure & Purity

Causality: Using an internal standard (Maleic acid) allows for simultaneous structural elucidation and absolute purity determination. Because NMR response is directly proportional to the number of nuclei, this method circumvents the need for compound-specific chromatographic response factors.

  • Sample Preparation: Accurately weigh ~20.0 mg of 1-(4-Methoxy-3-methylphenyl)propan-1-one and ~10.0 mg of NIST-traceable Maleic acid (internal standard) into a vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Step: The presence of the TMS peak at exactly 0.00 ppm confirms correct chemical shift referencing and magnetic field locking.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz. Crucially, use a 90° pulse angle and a prolonged relaxation delay (D1) of 60 seconds. Causality: A 60-second delay ensures the complete longitudinal relaxation (T1) of all protons, preventing the under-integration of slow-relaxing nuclei (like the aromatic protons).

  • Processing: Phase and baseline correct the spectra. Integrate the maleic acid singlet (~6.26 ppm, 2H) against the target molecule's methoxy singlet (3.88 ppm, 3H) to calculate absolute mass-balance purity.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • System Suitability: Run a polystyrene film standard to verify wavenumber accuracy.

    • Self-Validation Step: The system must identify the sharp polystyrene peak at 1601 cm⁻¹. If the peak deviates by >1 cm⁻¹, the interferometer requires recalibration before proceeding.

  • Measurement: Place ~2 mg of the solid batch onto the crystal. Apply consistent pressure using the anvil and acquire the spectrum from 4000 to 400 cm⁻¹.

Protocol 3: LC-HRMS Analysis
  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Gradient: 10% B to 90% B over 10 minutes on a C18 column (2.1 x 50 mm, 1.8 µm).

  • Injection Sequence: Inject Blank System Suitability Standard (Caffeine) Batch Sample Blank.

    • Self-Validation Step: The post-sample blank ensures no column carryover. Causality: If a peak appears in the sample chromatogram but not in the subsequent blank, it is definitively a true impurity in the batch, not an artifact of the LC system.

Visualizing the Orthogonal Validation Workflow

The integration of these techniques ensures compliance with the, providing a robust framework for batch release.

ValidationWorkflow Synthesis Batch Synthesis 1-(4-Methoxy-3-methylphenyl)propan-1-one Purification Chromatographic Purification Synthesis->Purification NMR qNMR Analysis (Structure & Purity) Purification->NMR FTIR ATR-FTIR (Functional Groups) Purification->FTIR LCMS LC-HRMS (Exact Mass & Isomers) Purification->LCMS Validation Orthogonal Data Reconciliation NMR->Validation FTIR->Validation LCMS->Validation Release Batch Release & Comparative Report Validation->Release

Orthogonal spectroscopic validation workflow for pharmaceutical intermediate batch release.

Data Interpretation and Mechanistic Causality

Understanding why the spectra appear as they do is the hallmark of robust analytical science.

  • Regiochemistry Confirmation (NMR): The ¹H NMR spectrum is definitive for the 3-methyl-4-methoxy substitution pattern. The aromatic proton at position 5 (ortho to the strongly electron-donating methoxy group) appears as a doublet at ~6.85 ppm due to electronic shielding and ortho-coupling ( J≈8.5 Hz) with the proton at position 6. The protons at positions 2 and 6 appear further downfield (~7.80 - 7.85 ppm) due to the electron-withdrawing nature of the para/meta carbonyl group. If the methyl and methoxy groups were swapped (as seen in the Batch B impurity), the chemical shifts of these aromatic protons would shift significantly due to altered electronic shielding environments.

  • Conjugation Effects (FTIR): A standard, isolated aliphatic ketone typically exhibits a C=O stretch near 1715 cm⁻¹. In our validated batches, the C=O stretch is observed at 1675 cm⁻¹. Causality: The direct conjugation of the carbonyl group with the aromatic pi-system allows for resonance delocalization. This delocalization weakens the double-bond character of the carbonyl, lowering the energy required for vibration and consequently shifting the absorption to a lower frequency (1675 cm⁻¹). This mechanistically confirms the direct attachment of the propanone moiety to the phenyl ring.

References

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (General Spectroscopic Reference) Source: National Institute of Standards and Technology (NIST) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-(4-Methoxy-3-methylphenyl)propan-1-one

As drug development and synthetic methodologies advance, the handling of specialized intermediates like 1-(4-Methoxy-3-methylphenyl)propan-1-one requires rigorous, scientifically grounded safety protocols. Proper disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies advance, the handling of specialized intermediates like 1-(4-Methoxy-3-methylphenyl)propan-1-one requires rigorous, scientifically grounded safety protocols. Proper disposal is not merely a matter of regulatory compliance; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.

This guide provides a causality-driven, step-by-step framework for the safe handling, spill response, and disposal of this specific aryl ketone, ensuring your laboratory maintains the highest standards of chemical hygiene.

Mechanistic Hazard Profiling & Causality

To safely dispose of a chemical, one must understand its intrinsic reactivity. 1-(4-Methoxy-3-methylphenyl)propan-1-one is an electron-rich aromatic ketone.

  • Reactivity Profile: The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring increases the overall electron density of the aromatic system. While the compound is stable under ambient conditions, the ketone moiety is susceptible to nucleophilic attack and aldol condensation if inadvertently mixed with strong acids or bases in a communal waste carboy. This can lead to exothermic reactions and dangerous pressure buildup .

  • Halogen Absence: Because this compound lacks halogen substituents, its disposal logic is straightforward but strict: it must be segregated from halogenated waste streams. Mixing non-halogenated organic waste with halogenated streams drastically increases disposal costs and risks the formation of highly toxic dioxins during high-temperature facility incineration .

  • Solubility & Environmental Impact: Like most substituted propiophenones, it exhibits low aqueous solubility. It cannot be flushed down the sink, as it will persist in aqueous environments and exhibits moderate aquatic toxicity.

Quantitative Safety & Compatibility Data

To facilitate rapid decision-making, the following table summarizes the critical quantitative thresholds and compatibility metrics required for the safe handling of this compound.

ParameterSpecification / ThresholdOperational Rationale for Disposal
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates nitrile gloves (min 0.11mm thickness) and safety goggles during all waste transfers.
Halogen Content 0%Must be exclusively routed to the Non-Halogenated Organic waste stream.
Aqueous Solubility Low (< 1 mg/mL)Precludes sink disposal; requires organic solvents (e.g., ethanol) for surface decontamination.
Vapor Pressure Low (at 20°C)Inhalation risk is secondary; however, fume hood ventilation is required during bulk transfers.
Container Compatibility High-Density Polyethylene (HDPE)HDPE provides superior resistance against aromatic ketones, preventing leaching and container degradation.

Operational Methodologies

Every protocol below is designed as a self-validating system . By incorporating mandatory verification steps (such as pH checks), researchers can ensure that errors are caught before they escalate into safety incidents.

Workflow A: Routine Laboratory Disposal

Step 1: Waste Segregation & Verification Verify that the waste mixture containing 1-(4-Methoxy-3-methylphenyl)propan-1-one does not contain any halogenated solvents (e.g., Dichloromethane, Chloroform). Validation Check: Review the experimental notebook. If halogens are present, the entire mixture defaults to the Halogenated Waste stream.

Step 2: pH and Phase Check Before transferring the solution into the primary waste carboy, test the pH of the mixture. Ensure it is neutral (pH 6.0–8.0). Causality: Strongly acidic or basic mixtures can catalyze aldol condensations of the ketone, leading to gas evolution and container rupture.

Step 3: Primary Containment Transfer Transfer the waste into an HDPE or PTFE-lined container. Do not use standard PET plastics, as prolonged exposure to aromatic ketones can compromise their structural integrity. Validation Check: Ensure the container is filled to no more than 80% capacity to allow for thermal expansion of vapors.

Step 4: Labeling and EHS Transfer Affix a compliant hazardous waste label immediately. The label must explicitly state "Non-Halogenated Organic Waste" and list "1-(4-Methoxy-3-methylphenyl)propan-1-one" to comply with Hazard Communication Standards .

Workflow B: Acute Spill Response & Decontamination

In the event of a localized spill on the benchtop or floor, execute the following protocol:

  • Assessment & Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • PPE Donning: Equip standard PPE, including a lab coat, chemical-resistant safety goggles, and double-layered nitrile gloves.

  • Absorption: Cover the spill with an inert, silicate-based absorbent such as vermiculite or dry sand. Causality: Never use combustible absorbents (like paper towels or sawdust) for bulk organic spills, as the high surface area combined with organic material creates a localized fire hazard.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a solid hazardous waste container (HDPE bucket).

  • Surface Decontamination: Because the compound is water-insoluble, wipe the affected area with a compatible organic solvent (e.g., Isopropanol or Ethanol) to dissolve residual ketone. Follow this with a standard surfactant-based aqueous wash to ensure total removal of organics.

Waste Segregation Decision Matrix

To streamline laboratory operations, utilize the following decision tree to determine the correct disposal routing for mixtures containing this compound.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxy-3-methylphenyl) propan-1-one CheckState Determine Physical State (Pure vs. Solution) Start->CheckState SolidWaste Solid/Neat Waste CheckState->SolidWaste LiquidWaste Liquid Solution CheckState->LiquidWaste SolidStream Stream C: Solid Hazardous Waste SolidWaste->SolidStream HalogenCheck Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HalogenCheck StreamA Stream A: Non-Halogenated Organic HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes Incineration EPA-Approved Incineration Facility StreamA->Incineration StreamB->Incineration SolidStream->Incineration

Decision tree for the segregation and disposal of 1-(4-Methoxy-3-methylphenyl)propan-1-one waste.

References

  • Title: Committee on Chemical Safety - Safe Handling Guidelines Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste Management and Segregation Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

Personal protective equipment for handling 1-(4-Methoxy-3-methylphenyl)propan-1-one

Handling 1-(4-Methoxy-3-methylphenyl)propan-1-one requires a rigorous understanding of both its chemical reactivity and toxicological profile. For researchers and drug development professionals, safety is not merely abou...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-(4-Methoxy-3-methylphenyl)propan-1-one requires a rigorous understanding of both its chemical reactivity and toxicological profile. For researchers and drug development professionals, safety is not merely about compliance; it is about understanding the mechanistic causality behind every operational choice.

This guide provides a self-validating framework for the safe handling, operational workflow, and disposal of this specific synthetic intermediate.

Chemical Profiling & Hazard Causality

1-(4-Methoxy-3-methylphenyl)propan-1-one (CAS 76805-57-7) is a substituted propiophenone derivative widely utilized as a synthetic intermediate in drug development . While it offers excellent synthetic utility at the methylene and carbonyl groups, its structural modifications impart specific safety risks that mandate strict personal protective equipment (PPE) and operational controls.

  • Dermal Penetration Risk: The addition of lipophilic methoxy and methyl groups to the phenyl ring enhances the molecule's partition coefficient (LogP). This lipophilicity significantly lowers the activation energy required for dermal penetration compared to unsubstituted propiophenones. Skin exposure does not merely cause localized irritation; it facilitates rapid systemic absorption .

  • Reactivity & Incompatibilities: The ketone carbonyl carbon is highly electrophilic. While partially sterically hindered by the aromatic ring, it remains reactive toward strong nucleophiles. It is strictly incompatible with strong oxidizing agents and strong bases, which can trigger dangerous exothermic reactions .

  • Combustibility & Vapor Hazard: Like many propiophenone derivatives, it is a combustible material when exposed to heat or open flames. Thermal decomposition emits acrid smoke, carbon monoxide, and irritating fumes, necessitating strict respiratory and environmental controls .

Quantitative PPE Matrix & Material Selection

Selecting the correct PPE is a function of chemical permeability and operational duration. Because organic ketones rapidly degrade natural latex and thin polymers, glove selection must be data-driven.

Table 1: Glove Material Permeability for Substituted Ketones

Glove MaterialBreakthrough TimeDegradation RateOperational Recommendation
Butyl Rubber > 480 minutesExcellentPrimary: Required for extended handling or synthesis.
Nitrile (0.11 mm) 10 - 30 minutesFairSecondary: Acceptable only for brief splash protection.
Natural Latex < 5 minutesPoor (Rapid swelling)Not Recommended: High risk of chemical breakthrough.

Mandatory PPE Requirements:

  • Hand Protection: Butyl rubber gloves are mandatory. Causality: Ketones readily permeate natural rubber and thin nitrile, causing rapid polymer swelling, structural degradation, and subsequent dermal exposure.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: Propiophenone vapors cause severe ocular irritation; standard safety glasses do not prevent vapor ingress around the orbital cavity .

  • Body Protection: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail, a NIOSH-approved respirator equipped with organic vapor (OV) cartridges is required.

Standard Operating Procedure: Material Handling Workflow

Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior validation check is confirmed.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the continuous airflow monitor.

  • Validation: Ensure face velocity is stable between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding or airflow is unverified.

Step 2: PPE Donning & Static Control

  • Action: Don butyl rubber gloves, splash goggles, and an FR lab coat.

  • Validation: Inspect gloves for micro-tears or degradation (discoloration/stiffness) prior to handling. Ensure all transfer equipment (spatulas, analytical balances) is grounded to prevent static discharge, as the material is combustible .

Step 3: Material Transfer

  • Action: Transfer 1-(4-Methoxy-3-methylphenyl)propan-1-one using a closed-system or within the deepest functional area of the fume hood (at least 6 inches behind the sash).

  • Causality: Working deep within the hood ensures that any volatile emissions or particulate aerosolization are captured by the exhaust baffles rather than entering the operator's breathing zone.

Step 4: Post-Handling Decontamination

  • Action: Wipe down all spatulas and balances with a compatible solvent (e.g., isopropanol), followed by soap and water. Remove gloves using the pinch-and-pull method to avoid skin contact.

HandlingWorkflow Start Pre-Operation: Risk Assessment Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don Specialized PPE (Butyl Gloves, Splash Goggles) Hood->PPE Transfer Material Transfer (Use grounded spatulas) PPE->Transfer Spill Spill Event Detected? Transfer->Spill Contain Containment Protocol (Vermiculite/Sand) Spill->Contain Yes Decon Decontamination (Soap & Water) Spill->Decon No Contain->Decon Disposal Hazardous Waste Segregation Decon->Disposal

Operational workflow for the safe handling and transfer of substituted propiophenones.

Spill Response & Chemical Disposal Plan

In the event of a spill, rapid, structured containment prevents exposure escalation and facility contamination.

Emergency Spill Protocol:

  • Isolate & Assess: Immediately evacuate personnel from the immediate vicinity. Visually verify the spill volume without breathing in the vapors.

  • Ventilation Maximization: Ensure the fume hood sash is at the optimal operating height to maximize vapor extraction.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Using paper towels or combustible absorbents increases the surface area for vaporization and introduces a highly flammable matrix, elevating fire risk .

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Dermal Decontamination (If exposed): Flush skin with copious amounts of water for at least 15 minutes.

    • Causality: Do not use organic solvents (like acetone or ethanol) to clean the skin. Solvents will strip the skin's protective lipid layer and drastically accelerate the systemic absorption of the lipophilic ketone .

Waste Segregation Logic: Proper disposal prevents dangerous downstream reactions in waste facilities. 1-(4-Methoxy-3-methylphenyl)propan-1-one must be kept strictly separated from aqueous acid/base waste.

WasteLogic WasteGen Waste Generation (Substituted Propiophenone) Aqueous Aqueous Waste? WasteGen->Aqueous OrgHal Halogenated Solvents Used? Aqueous->OrgHal No AqBin Aqueous Waste Bin (Check pH) Aqueous->AqBin Yes HalBin Halogenated Organic Waste Bin OrgHal->HalBin Yes NonHalBin Non-Halogenated Organic Waste Bin OrgHal->NonHalBin No

Logical decision tree for the safe segregation of propiophenone chemical waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Propiophenone, 99%." Cole-Parmer. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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